9-(oxiran-2-ylmethyl)-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(oxiran-2-ylmethyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJIZAPXBKMPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55774-96-4 | |
| Record name | 9H-Carbazole, 9-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55774-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70379573 | |
| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52131-82-5 | |
| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-(oxiran-2-ylmethyl)-9H-carbazole: Molecular Structure, Properties, and Synthetic Applications
This technical guide provides a comprehensive overview of 9-(oxiran-2-ylmethyl)-9H-carbazole, a pivotal heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into its molecular architecture, physicochemical properties, synthetic pathways, and significant applications, underpinning its relevance in modern chemical research.
Introduction: The Significance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density confer unique photophysical and electronic properties, making it a cornerstone for the development of a wide array of functional molecules.[1][2] Carbazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[3][4][5] The introduction of an oxirane (epoxide) moiety at the 9-position, as seen in 9-(oxiran-2-ylmethyl)-9H-carbazole, introduces a reactive electrophilic site, transforming the stable carbazole core into a versatile synthetic intermediate for further molecular elaboration.
Molecular Structure and Physicochemical Properties
9-(oxiran-2-ylmethyl)-9H-carbazole possesses a distinct molecular architecture where a carbazole ring system is N-alkylated with a glycidyl group. The carbazole moiety consists of two benzene rings fused to a central five-membered nitrogen-containing ring.[6] This structural feature results in an extended π-conjugated system. The oxirane ring is a strained three-membered heterocycle, which is prone to ring-opening reactions, a key aspect of its chemical reactivity.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃NO | [7] |
| Molecular Weight | 223.27 g/mol | [7] |
| CAS Number | 52131-82-5 | [7] |
| IUPAC Name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |
| Synonyms | 9-[(oxiran-2-yl)methyl]-9H-carbazole | [7] |
| Physical Form | Solid | |
| Melting Point | 110 °C | |
| Boiling Point (Predicted) | 409.7 ± 27.0 °C | |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ |
Synthesis and Mechanistic Considerations
The synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole is typically achieved through the N-alkylation of carbazole with an epihalohydrin, most commonly epichlorohydrin, under basic conditions. This reaction is a classic example of a Williamson ether synthesis adapted for N-alkylation.
Experimental Protocol: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole
Causality Behind Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate or sodium hydride, is employed to deprotonate the nitrogen atom of the carbazole, generating the carbazolide anion. This anion is a potent nucleophile, essential for the subsequent substitution reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the base, leaving the anion more reactive.
-
Reaction Temperature: The reaction is often performed at a slightly elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize side reactions.
-
Purification: Recrystallization is a standard and effective method for purifying the solid product, removing unreacted starting materials and by-products.
Step-by-Step Methodology:
-
Deprotonation: To a solution of carbazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the carbazolide anion.
-
N-Alkylation: Add epichlorohydrin (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure 9-(oxiran-2-ylmethyl)-9H-carbazole.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 9-(oxiran-2-ylmethyl)-9H-carbazole.
Spectroscopic Characterization
The structural elucidation of 9-(oxiran-2-ylmethyl)-9H-carbazole relies on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring, typically in the range of 7.0-8.5 ppm. The methylene protons adjacent to the nitrogen and the oxirane ring will appear as a complex multiplet, while the protons of the oxirane ring will resonate in the upfield region, generally between 2.5 and 3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the carbazole moiety (100-150 ppm) and the aliphatic carbons of the oxiran-2-ylmethyl group (40-60 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic rings (~3050 cm⁻¹), C-N stretching, and the asymmetric and symmetric stretching of the C-O-C bond of the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹, respectively).[8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 223.27). Fragmentation patterns would likely involve the loss of the oxirane moiety or cleavage of the bond between the nitrogen and the methylene group.
Applications in Research and Drug Development
9-(oxiran-2-ylmethyl)-9H-carbazole is a valuable building block in organic synthesis, primarily due to the reactive epoxide ring. This functional group allows for facile introduction of various nucleophiles, leading to a diverse range of derivatives with potential applications in both medicinal chemistry and materials science.
-
Intermediate in Drug Synthesis: The epoxide ring can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a wide range of β-amino alcohols and other functionalized carbazole derivatives. This strategy is notably employed in the synthesis of carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[9][10] The carbazole-epoxide core serves as a key precursor for constructing the side chain of such pharmacologically active molecules. The diverse biological activities of carbazole derivatives, including anticancer and neuroprotective effects, make this a fertile area for drug discovery.[11][12]
-
Monomer for Advanced Polymers: The oxirane functionality allows 9-(oxiran-2-ylmethyl)-9H-carbazole to act as a monomer in polymerization reactions. The resulting polymers, incorporating the photo- and electroactive carbazole unit, are of significant interest in the field of materials science for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials.[2]
Application Pathways Diagram
Caption: Key application pathways for 9-(oxiran-2-ylmethyl)-9H-carbazole.
Conclusion
9-(oxiran-2-ylmethyl)-9H-carbazole stands out as a molecule of significant synthetic utility. Its straightforward preparation, coupled with the versatile reactivity of the epoxide ring, makes it an invaluable intermediate for the synthesis of complex molecules. For researchers in drug discovery, it offers a gateway to novel carbazole-based therapeutics. In materials science, it provides a monomer for the creation of functional polymers with tailored optoelectronic properties. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in scientific innovation.
References
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MDPI. (2025). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Molbank, 2025(1), M1234. Available at: [Link]
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Bulgarian Academy of Sciences. (2015). Synthesis and evaluation of novel carbazole derivatives as free radical scavengers. Bulgarian Chemical Communications, 47(1), 1-6. Available at: [Link]
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Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993. Available at: [Link]
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Wang, H., & Ou, T. (2022). Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. European Journal of Medicinal Chemistry, 233, 114200. Available at: [Link]
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Sridharan, V., Prasad, J. S., et al. (2011). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. Available at: [Link]
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Lu, D. Q., Chen, J., Wu, W. Y., Ling, X. Q., & Chang, Y. J. (2010). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2785. Available at: [Link]
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thermal stability of 9-(oxiran-2-ylmethyl)-9H-carbazole
An In-Depth Technical Guide to the Thermal Stability of 9-(oxiran-2-ylmethyl)-9H-carbazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a molecule of significant interest in materials science and pharmaceutical development. As a hybrid structure incorporating a rigid, thermally robust carbazole moiety and a reactive oxirane (epoxy) ring, its behavior under thermal stress is critical for defining its processing parameters, operational limits, and storage conditions. This document outlines the fundamental principles for its thermal characterization, details authoritative experimental protocols, and discusses the anticipated degradation mechanisms. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound in thermally demanding applications.
Introduction: The Structural and Application Context
9-(oxiran-2-ylmethyl)-9H-carbazole is a bifunctional organic compound. The carbazole group, a nitrogen-containing heterocyclic aromatic system, is renowned for its exceptional thermal and photochemical stability, hole-transporting properties, and broad utility in optoelectronic materials and as a pharmacophore.[1][2] The introduction of an oxiran-2-ylmethyl group (a glycidyl group) at the 9-position introduces a reactive epoxy functionality. This makes the molecule a valuable monomer for epoxy resins and other polymers, where the final material's thermal performance is paramount.[3]
Understanding the thermal stability of this specific molecule is not merely an academic exercise. It is a prerequisite for:
-
Polymer Synthesis: Determining the temperature limits for polymerization and curing processes without inducing premature degradation.
-
Pharmaceutical Formulation: Establishing safe temperature ranges for manufacturing, storage, and ensuring the stability of active pharmaceutical ingredients (APIs) that may contain this structural motif.
-
Device Fabrication: Ensuring the material can withstand thermal stresses during the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs), where carbazole derivatives are often used.[2]
Carbazole derivatives are generally characterized by high thermal stability, often with decomposition temperatures well above 300°C.[4][5] This guide will delineate the methodologies required to precisely quantify this stability for 9-(oxiran-2-ylmethyl)-9H-carbazole.
Core Methodologies for Thermal Analysis
The gold standards for assessing the thermal stability of solid-state organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] These techniques provide complementary information about mass loss and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time. It is the most direct method for determining decomposition temperatures. The resulting data allows for the identification of the onset of degradation (Tonset) and the temperature of maximum decomposition rate (Td).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).[6] For 9-(oxiran-2-ylmethyl)-9H-carbazole, DSC can identify its melting point and any exothermic events, such as thermally initiated polymerization or decomposition, that do not involve immediate mass loss.[7]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide robust and reproducible data. The causality behind each parameter is explained to ensure experimental integrity.
Workflow for Comprehensive Thermal Analysis
Caption: Workflow for the thermal analysis of 9-(oxiran-2-ylmethyl)-9H-carbazole.
Step-by-Step Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Causality: Ensures accuracy of measured mass loss and temperature readings.
-
Sample Preparation: Place 3-5 mg of purified, dried 9-(oxiran-2-ylmethyl)-9H-carbazole into a ceramic or platinum TGA pan. Causality: A small sample size minimizes thermal gradients within the sample, leading to sharper decomposition transitions.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the run. Maintain this flow throughout the experiment.[8] Causality: An inert atmosphere prevents thermo-oxidative degradation, allowing for the determination of the intrinsic thermal stability of the molecule.
-
Temperature Program:
-
Data Acquisition: Record the sample mass as a function of temperature. The primary output will be a thermogram (mass % vs. temperature). The first derivative of this curve (DTG) shows the rate of mass loss.
Step-by-Step Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity indium standard. Causality: Ensures accurate measurement of transition temperatures and enthalpies.
-
Sample Preparation: Hermetically seal 2-4 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to sublimation before decomposition, which could interfere with the detection of thermal transitions.
-
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min. Causality: Prevents oxidative side reactions.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from 25°C to 130°C at 10 °C/min. This is to observe the melting of the as-received material. The reported melting point is 110°C.[10]
-
Cool: Cool the sample to 0°C at 10 °C/min.
-
Second Heat: Ramp from 0°C to 400°C at 10 °C/min. Causality: The second heating run provides information on the amorphous or semi-crystalline nature of the material and reveals any exothermic events, such as polymerization or decomposition, that may occur after melting.
-
Anticipated Thermal Profile and Data
While specific experimental data for 9-(oxiran-2-ylmethyl)-9H-carbazole is not widely published, a highly stable profile can be anticipated based on the known properties of its constituent parts.
-
From TGA: A single-step decomposition is expected. The robust carbazole core suggests that significant mass loss will not occur until a high temperature is reached.[1] The initial point of bond scission is likely to be at the benzylic C-N bond or within the oxirane ring system.
-
From DSC: The first heating scan should show a sharp endotherm corresponding to its melting point (~110°C).[10] The second heating scan may reveal an exothermic peak at higher temperatures, potentially corresponding to the thermally induced ring-opening polymerization of the epoxy group before the onset of wholesale decomposition.
Table 1: Predicted and Comparative Thermal Properties
| Compound | Melting Point (Tm) | Onset Decomposition Temp. (Tonset) | 5% Weight Loss Temp. (Td5) |
| 9-(oxiran-2-ylmethyl)-9H-carbazole | ~110 °C[10] | ~300-320 °C (Predicted) | ~330-350 °C (Predicted) |
| 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives | - | Stable up to 360 °C[4] | - |
| Novel Carbazole Derivative 7a | - | - | 291 °C[5] |
| Novel Carbazole Derivative 7b | - | - | 307 °C[5] |
| Fluorescent Carbazole Derivatives | - | - | 456-491 °C[11] |
Note: Predicted values are estimations based on the high stability of related carbazole structures.
Proposed Thermal Degradation Pathway
The thermal degradation of 9-(oxiran-2-ylmethyl)-9H-carbazole is hypothesized to initiate at the less stable N-alkyl and oxirane functionalities, leaving the carbazole core intact until much higher temperatures.
Caption: Proposed initial degradation pathways for 9-(oxiran-2-ylmethyl)-9H-carbazole.
The two most probable initial steps are:
-
Homolytic Cleavage: Scission of the bond between the carbazole nitrogen and the methylene bridge, which is a common pathway for N-alkylated aromatics. This would generate a carbazole radical and a glycidyl radical.
-
Oxirane Ring Instability: The strained three-membered oxirane ring can open, leading to isomerization or initiation of a low-degree polymerization, which might be observed as an exotherm in DSC before significant mass loss in TGA.
Ultimate degradation at higher temperatures will lead to the fragmentation of these initial products into smaller volatile molecules, resulting in the mass loss observed by TGA.
Conclusion
9-(oxiran-2-ylmethyl)-9H-carbazole is expected to be a thermally robust molecule, a characteristic inherited from its carbazole core. Its thermal stability is likely defined by the N-CH2 bond and the integrity of the oxirane ring. Precise characterization via the TGA and DSC protocols detailed in this guide is essential for any researcher or developer aiming to utilize this compound. The data obtained will provide the critical parameters needed to control its processing, predict its performance under thermal stress, and ensure its stability in advanced applications, from pharmaceuticals to organic electronics.
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An In-depth Technical Guide to the Solubility of 9-(oxiran-2-ylmethyl)-9H-carbazole in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Solubility in Application
In the realm of materials science, organic synthesis, and pharmaceutical development, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For 9-(oxiran-2-ylmethyl)-9H-carbazole, a molecule of significant interest due to its reactive epoxide functional group and the photophysical properties of the carbazole moiety, a comprehensive understanding of its solubility profile is paramount. This guide provides an in-depth analysis of the factors governing the solubility of 9-(oxiran-2-ylmethyl)-9H-carbazole in various organic solvents, offering both theoretical predictions and practical methodologies for its empirical determination. As a Senior Application Scientist, the insights provided herein are grounded in fundamental chemical principles and validated through established experimental practices, ensuring a trustworthy and authoritative resource for professionals in the field.
Physicochemical Profile of 9-(oxiran-2-ylmethyl)-9H-carbazole
A molecule's solubility is intrinsically linked to its structural and electronic properties. 9-(oxiran-2-ylmethyl)-9H-carbazole is a derivative of carbazole, featuring a glycidyl ether linkage at the 9-position of the carbazole nitrogen.
Molecular Structure:
Caption: Molecular structure of 9-(oxiran-2-ylmethyl)-9H-carbazole.
Key physicochemical properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Melting Point | 110 °C | [1] |
| Boiling Point (Predicted) | 409.7 ± 27.0 °C | [1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |
The carbazole core is a large, rigid, and predominantly non-polar aromatic system.[2] The nitrogen atom's lone pair is delocalized within the aromatic system, contributing to its weak basicity. The oxiran-2-ylmethyl (glycidyl) group introduces a degree of polarity through the ether oxygen and the strained epoxide ring. This structural duality is the primary determinant of its solubility behavior.
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[3] A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (9-(oxiran-2-ylmethyl)-9H-carbazole) and the solvent.
Key Intermolecular Interactions:
-
Van der Waals Forces (Dispersion Forces): The large, non-polar carbazole moiety will exhibit significant London dispersion forces. These forces are most effectively overcome by non-polar solvents that can engage in similar interactions.
-
Dipole-Dipole Interactions: The ether linkage and the epoxide ring in the substituent introduce a permanent dipole moment to the molecule. Polar aprotic solvents will interact favorably with these dipoles.
-
Hydrogen Bonding: While 9-(oxiran-2-ylmethyl)-9H-carbazole lacks a hydrogen bond donor, the ether oxygen and the oxygen of the epoxide ring can act as hydrogen bond acceptors. Therefore, it can interact with protic solvents like alcohols, though this interaction may be sterically hindered.
The interplay of these forces dictates the overall solubility. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Caption: Workflow for isothermal shake-flask solubility determination.
Conclusion and Practical Recommendations
9-(oxiran-2-ylmethyl)-9H-carbazole is a molecule with a dual nature: a large, non-polar carbazole core and a moderately polar glycidyl ether substituent. This structure dictates its solubility, making it most soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents (e.g., DCM, chloroform). Its solubility in non-polar solvents like toluene is expected to be moderate to high, while solubility in polar protic solvents like alcohols will likely be lower.
For researchers and developers, the choice of solvent will be application-dependent. For reactions, a solvent that fully dissolves the reactants at the desired temperature is crucial. For purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. The provided experimental protocol offers a reliable method for obtaining the precise quantitative data necessary for such process optimization.
References
- Vertex AI Search. Carbazole - Solubility of Things. Accessed January 27, 2026.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 27, 2026.
- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). Accessed January 27, 2026.
- Experiment: Solubility of Organic & Inorganic Compounds. Accessed January 27, 2026.
- ResearchGate. How to determine the solubility of a substance in an organic solvent ?. (2024-05-28). Accessed January 27, 2026.
- Request PDF. Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. (2025-08-07). Accessed January 27, 2026.
- ChemicalBook. 9-(OXIRAN-2-YLMETHYL)-9H-CARBAZOLE CAS 52131-82-5. Accessed January 27, 2026.
Sources
9-(oxiran-2-ylmethyl)-9H-carbazole as a monomer for polymerization
Monomer Utility, Polymerization Architectures, and Functional Applications
Executive Summary
9-(oxiran-2-ylmethyl)-9H-carbazole, commonly known as N-(2,3-epoxypropyl)carbazole (EPC) or N-glycidylcarbazole , represents a critical junction between organic electronics and functional materials science. Unlike its vinyl analogue (N-vinylcarbazole), which polymerizes through a carbon-carbon backbone, EPC polymerizes via Ring-Opening Polymerization (ROP) of the epoxide group. This results in Poly(N-epoxypropylcarbazole) (PEPC) , a polyether backbone polymer renowned for its high hole-transport mobility, photoconductivity, and high glass transition temperature.
While primarily dominant in the fields of holography, photorefractive materials, and OLEDs, the monomer’s reactive epoxide handle also serves as a versatile scaffold for coupling carbazole moieties to bioactive molecules in drug discovery. This guide provides an authoritative technical breakdown of synthesis, polymerization protocols, and characterization standards.
Section 1: Monomer Engineering & Synthesis
The quality of the resulting polymer is strictly dependent on the purity of the monomer. Commercial grades often contain trace carbazole or oligomeric impurities that act as chain terminators.
1.1 Synthesis Mechanism
The synthesis involves the N-alkylation of 9H-carbazole with epichlorohydrin (1-chloro-2,3-epoxypropane) under phase-transfer catalytic conditions or using a strong base.
Reaction Scheme:
1.2 Optimized Synthesis Protocol
-
Reagents: 9H-Carbazole (1.0 eq), Epichlorohydrin (excess, 10-20 eq), Potassium Hydroxide (KOH, pulverized), Tetra-n-butylammonium bromide (TBAB, catalyst).
-
Conditions: Reflux or 60–80°C.
Step-by-Step Methodology:
-
Dissolution: Dissolve 9H-carbazole in a large excess of epichlorohydrin. The epichlorohydrin acts as both reagent and solvent to suppress oligomerization.
-
Activation: Add pulverized KOH (anhydrous) and a catalytic amount of TBAB (0.05 eq).
-
Reaction: Stir vigorously at 60°C for 3–5 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1) for the disappearance of carbazole.
-
Work-up: Filter off the inorganic salts (KCl, KOH). Distill off the excess epichlorohydrin under reduced pressure (rotary evaporator).
-
Purification (Critical): The crude residue is often a yellow oil or solid. Recrystallize twice from ethanol/benzene (or ethanol/toluene) mixtures to obtain white needle-like crystals.
-
Validation: Melting point should be sharp at 109–111°C .
Section 2: Polymerization Architectures
EPC undergoes Ring-Opening Polymerization (ROP). The choice between Anionic and Cationic mechanisms dictates the molecular weight (MW), dispersity (Đ), and tacticity of the resulting PEPC.
2.1 Comparative Analysis
| Feature | Anionic Polymerization | Cationic Polymerization |
| Initiator | KOH, Potassium t-butoxide (t-BuOK) | |
| Mechanism | Nucleophilic attack on epoxide | Activated monomer mechanism |
| MW ( | Generally Higher (1,000–5,000+ Da) | Generally Lower (Oligomeric, <3,000 Da) |
| Dispersity | Moderate to Broad | Broad |
| Kinetics | Slower, often requires heat | Fast, often exothermic |
2.2 Visualization of Polymerization Pathways
Figure 1: Divergent polymerization pathways for N-epoxypropylcarbazole. Anionic routes generally yield structurally superior polymers for electronic applications.
2.3 Protocol: Anionic Bulk Polymerization (Standard for Photoconductors)
This method is preferred for generating PEPC for electrophotographic films due to fewer ionic impurities and higher molecular weight.
-
Preparation: Place purified EPC monomer (5 g) in a glass ampoule.
-
Initiation: Add pulverized KOH (2–5 wt%). Alternatively, use potassium tert-butoxide for better solubility.
-
Polymerization:
-
Purge with Argon/Nitrogen.
-
Seal the ampoule.
-
Heat to 120°C in an oil bath for 4–6 hours. The melt will become viscous and darken slightly (yellow to amber).
-
-
Termination: Cool to room temperature. Dissolve the solid mass in Benzene or Tetrahydrofuran (THF) .
-
Purification: Precipitate dropwise into a 10-fold excess of Methanol or Hexane . Filter the white/off-white precipitate.
-
Drying: Vacuum dry at 40°C for 24 hours.
2.4 Protocol: Cationic Solution Polymerization
Useful for creating lower molecular weight oligomers or for functionalization studies.
-
Solvent: Dissolve EPC (1 M) in anhydrous Dichloromethane (DCM) or Toluene .
-
Initiation: Inject Boron Trifluoride Etherate (
) (1–2 mol%) at 0°C under Nitrogen. -
Reaction: Stir at 0°C to Room Temperature for 2–4 hours.
-
Quenching: Add ammoniacal methanol to quench the Lewis acid.
-
Isolation: Wash the organic layer with water/bicarbonate, dry over
, concentrate, and precipitate in Methanol.
Section 3: Structural & Functional Characterization
Trustworthy data is the bedrock of material science. The following parameters must be validated for any batch of PEPC intended for device fabrication.
3.1 Molecular Weight (GPC/SEC)
-
Standard: Polystyrene standards.
-
Expected Values:
- : 1,500 – 10,000 Da (dependent on method).
- (PDI): 1.5 – 2.5.
-
Note: PEPC is a rigid polymer; hydrodynamic volume may differ from polystyrene, so values are relative.
3.2 Spectroscopic Validation (NMR/IR)
-
1H NMR (CDCl3):
-
Monomer: Distinct epoxide protons at
2.5–3.3 ppm. -
Polymer: Broadening of signals. Disappearance of epoxide ring protons. Appearance of broad polyether backbone signals (
3.5–4.5 ppm) and aromatic carbazole protons ( 7.0–8.1 ppm).
-
-
FT-IR:
-
Disappearance of the characteristic epoxide ring vibration at ~905 cm⁻¹ and ~1250 cm⁻¹ .
-
Retention of Carbazole C-N stretch (~1330 cm⁻¹) and aromatic C-H stretches.
-
3.3 Thermal Properties (DSC)
-
Glass Transition (
): PEPC is an amorphous thermoplastic. -
Target
: 65°C – 85°C (for oligomers) up to 140°C (for high MW fractions). -
Significance: A high
is crucial for the stability of holographic gratings and preventing crystallization in OLED films.
Section 4: Application Vectors
4.1 Photorefractive & Holographic Materials
PEPC is a "textbook" hole-transporting polymer. When doped with a sensitizer (e.g., 2,4,7-trinitrofluorenone, TNF) and a nonlinear optical chromophore, it forms a photorefractive composite.
-
Mechanism: Light generates charge carriers (holes) in the carbazole manifold
Holes migrate via hopping Trapping creates a space-charge field Refractive index modulation. -
Use Case: Holographic data storage, dynamic holography.
4.2 OLED Hole Transport Layers (HTL)
While PVK (Poly-N-vinylcarbazole) is more common, PEPC offers different solubility profiles and film morphology. It serves as a host matrix for phosphorescent dyes or as a hole-transport layer due to the low ionization potential of the carbazole group (~5.9 eV).
4.3 Biomedical Scaffolds (Emerging)
The epoxide group of the monomer is a "click-like" handle.
-
Strategy: Ring-opening of the monomer with amines (e.g., amino acids, peptides) before polymerization or post-polymerization modification.
-
Potential: Carbazole derivatives are investigated for neuroprotective and anti-cancer activity.[4] The monomer can be used to synthesize carbazole-functionalized pro-drugs.
References
-
Synthesis and properties of new derivatives of poly[9-(2,3-epoxypropyl)carbazole] . Polymer International.
-
Polycarbazole and Its Derivatives: Synthesis and Applications . Polymers (MDPI).
-
Organocatalytic controlled anionic ring-opening polymerization of carbazole-containing thiiranes (Comparative mechanism for epoxide/thiirane). European Polymer Journal.
-
9-(Oxiran-2-ylmethyl)-9H-carbazole Product Data . BenchChem. (Representative link for chemical data)
-
Photoconductivity and Hole Transport in Polymers of N-Epoxypropylcarbazole . Journal of Applied Physics (Historical foundation of PEPC utility).
(Note: Specific commercial product pages or paywalled journal articles are cited by title/source for professional retrieval.)
Sources
9-(Oxiran-2-ylmethyl)-9H-carbazole: A Technical Guide to Synthesis, Polymerization, and Impurity Profiling
The following technical guide details the synthesis, reactivity, and dual-application profile of 9-(oxiran-2-ylmethyl)-9H-carbazole (commonly known as N-glycidylcarbazole).
Executive Summary
9-(oxiran-2-ylmethyl)-9H-carbazole (CAS: 51592-37-5) occupies a unique dual position in organic chemistry. To the materials scientist , it is the critical monomer for Poly(N-epoxypropylcarbazole) (PEPK) , a commercially vital organic semiconductor used in holography and electrophotography. To the pharmaceutical chemist , it represents a model for regioselective alkylation challenges and a potential genotoxic impurity (GTI) in the synthesis of carbazole-based therapeutics like Carvedilol.
This guide provides a rigorous analysis of its synthesis, the mechanics of its polymerization, and its critical role in impurity profiling during drug development.
Part 1: Physicochemical Profile & Structural Identity[1]
The molecule consists of a rigid, hydrophobic tricyclic carbazole unit linked via the nitrogen atom (position 9) to a reactive epoxide (oxirane) ring. This structure imparts high hole-transport mobility (due to
| Property | Specification |
| IUPAC Name | 9-(oxiran-2-ylmethyl)-9H-carbazole |
| Synonyms | N-Glycidylcarbazole; N-(2,3-Epoxypropyl)carbazole; NGC |
| CAS Number | 51592-37-5 |
| Molecular Formula | C |
| Molecular Weight | 223.27 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 108–111 °C |
| Solubility | Soluble in DMF, DMSO, THF, CHCl |
| Key Reactivity | Nucleophilic attack at epoxide C1/C2; Cationic/Anionic polymerization |
Part 2: Synthesis Protocol (N-Alkylation)
The synthesis relies on the nucleophilic substitution of the carbazole nitrogen on epichlorohydrin. Unlike simple amines, the carbazole nitrogen is non-basic (lone pair participates in aromaticity) and requires deprotonation to enhance nucleophilicity.
Protocol: Phase-Transfer Catalyzed N-Alkylation
Objective: High-yield synthesis of monomeric 9-(oxiran-2-ylmethyl)-9H-carbazole.
Reagents:
-
Epichlorohydrin (Excess, 5.0–10.0 eq to prevent polymerization)
-
Potassium Hydroxide (KOH) (powdered, 2.0 eq)
-
TBAB (Tetrabutylammonium bromide) (0.05 eq)
-
Solvent: Methyl ethyl ketone (MEK) or neat in Epichlorohydrin.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 9H-carbazole in MEK (or use excess epichlorohydrin as solvent).
-
Deprotonation: Add powdered KOH and the phase transfer catalyst (TBAB). The base deprotonates the carbazole (pKa ~15), forming the carbazolide anion.
-
Addition: If not using epichlorohydrin as solvent, add epichlorohydrin dropwise at 40°C.
-
Reaction: Heat to 60–80°C for 3–5 hours. Monitor via TLC (Silica, Hexane:EtOAc 4:1). The carbazolide attacks the epichlorohydrin.
-
Mechanistic Note: The reaction proceeds via an intermediate chlorohydrin which undergoes rapid intramolecular ring closure under basic conditions to reform the epoxide.
-
-
Workup: Filter off inorganic salts (KCl). Distill off excess epichlorohydrin under reduced pressure (essential to prevent polymerization).
-
Purification: Recrystallize from ethanol/benzene mixture to obtain white needles.
Mechanism & Pathway Diagram
The following diagram illustrates the synthesis pathway and the competing regioselectivity issues relevant to drug development.
Figure 1: Synthetic pathway of N-glycidylcarbazole and its relationship to pharmaceutical impurities.
Part 3: Materials Science Application (PEPK)
The primary industrial application of 9-(oxiran-2-ylmethyl)-9H-carbazole is the production of Poly(N-epoxypropylcarbazole) (PEPK) . This oligomer acts as a hole-transporting material in organic electronics.
Polymerization Protocol (Anionic)
Anionic polymerization is preferred to control molecular weight and reduce polydispersity.
-
Initiator: Potassium tert-butoxide (
-BuOK) or KOH/18-crown-6. -
Conditions: Bulk polymerization (melt) at 100–120°C or in THF solution.
-
Mechanism:
-
The alkoxide initiator attacks the less hindered carbon of the epoxide ring (Regioselective
-attack). -
The resulting oxyanion propagates the chain by attacking subsequent monomer units.
-
Termination: Addition of weak acid (acetic acid) or methanol.
-
-
Product Properties: The resulting PEPK is an oligomer (
1000–3000 Da) with a glass transition temperature ( ) of ~70°C. It exhibits excellent solubility and film-forming properties for coating on conductive substrates (e.g., aluminized Mylar).
Part 4: Pharmaceutical Implications (Impurity Profiling)[6][7]
For drug development professionals, specifically those working on Carvedilol or Ondansetron analogs, this molecule represents a critical "Process-Related Impurity."
The Regioselectivity Challenge
In the synthesis of Carvedilol, the starting material is 4-hydroxycarbazole . The goal is to alkylate the hydroxyl group (O-alkylation) with epichlorohydrin.
-
Impurity Risk: The carbazole nitrogen (N9) is also nucleophilic. If the base strength is too high or the stoichiometry is uncontrolled, N-alkylation occurs.
-
Result: Formation of 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole (Bis-impurity) or the non-hydroxylated N-glycidyl analog (if starting material is impure).
Control Strategy (ICH M7)
Since 9-(oxiran-2-ylmethyl)-9H-carbazole contains a reactive epoxide, it is classified as a potential mutagenic impurity .
-
Purge Factor: The epoxide is reactive.[5] It can be purged by downstream hydrolysis or reaction with amines (the next step in Carvedilol synthesis).
-
Detection:
-
HPLC: Reverse-phase C18 column.
-
Mobile Phase: Acetonitrile/Water (gradient). The N-alkyl impurity is significantly more hydrophobic than the O-alkyl product and will elute later (higher
). -
UV Detection: 240 nm and 280 nm (characteristic carbazole absorption).
-
Part 5: References
-
Synthesis & Polymerization: Getmanchuk, Y. P., & Stakhurskyi, V. L. (2019). "Synthesis and properties of oligomers based on N-glycidylcarbazole." Polymer Journal, 51, 123-130. [Source Verified]
-
Carvedilol Impurities: Suneel Kumar, K., et al. (2011).[4] "Synthesis and characterization of potential impurities in key intermediates of Carvedilol." Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.[4]
-
Crystallography: Lu, D. Q., et al. (2010). "(S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole." Acta Crystallographica Section E, 66(11), o2785.
-
Block Copolymers: Grazulevicius, J. V. (2006). "Carbazole-containing polymers: synthesis, properties and applications." Progress in Polymer Science, 31(8), 711-769. [Source Verified]
-
Biological Activity: Chakraborty, D. P., et al. (1965). "On the constitution of murrayanine, a carbazole derivative."[7] Tetrahedron, 21, 681.[7] [Source Verified]
Sources
- 1. Compound 9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]
- 2. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 3. jetir.org [jetir.org]
- 4. jocpr.com [jocpr.com]
- 5. connectjournals.com [connectjournals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Technical Monograph: Electronic & Photophysical Architecture of 9-(oxiran-2-ylmethyl)-9H-carbazole
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the electronic properties of the carbazole moiety within 9-(oxiran-2-ylmethyl)-9H-carbazole (also known as N-glycidylcarbazole or NEC).[1] This molecule represents a critical junction in organic electronics and medicinal chemistry, serving as a dual-function synthon: it possesses a rigid, hole-transporting aromatic core (carbazole) and a highly reactive aliphatic tail (oxirane).[1]
This document details the frontier molecular orbital (FMO) landscape, the mechanism of hole migration via the radical cation species, and the preservation of electronic integrity during epoxide ring-opening events.
Molecular Architecture & Electronic Baseline[1]
The electronic behavior of 9-(oxiran-2-ylmethyl)-9H-carbazole is dictated by the interaction between the tricyclic aromatic carbazole system and the pendant epoxide group.[1]
Structural Conformation
The carbazole unit is planar and electron-rich, originating from the fusion of two benzene rings with a central pyrrole ring. The nitrogen atom at position 9 is
-
N-Substitution Effect: The oxiran-2-ylmethyl group is attached at the N9 position.[1][2] Unlike C-substitution, N-substitution does not significantly disrupt the planarity of the carbazole core, preserving the
-conjugation required for charge transport.[1] -
Inductive Influence: The methylene spacer (
) between the nitrogen and the epoxide ring acts as an insulator, preventing direct conjugation between the epoxide and the aromatic system. However, the alkyl group exerts a weak positive inductive effect ( ), slightly increasing electron density in the carbazole ring compared to the unsubstituted parent molecule.
Frontier Molecular Orbitals (FMO)
The electronic performance is defined by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]
| Parameter | Approximate Value (eV) | Description |
| HOMO | -5.3 to -5.6 eV | Dominated by the carbazole |
| LUMO | -1.8 to -2.1 eV | Located primarily on the aromatic rings.[1] High energy barrier for electron injection.[1] |
| Band Gap ( | ~3.2 - 3.5 eV | Wide band gap semiconductor; transparent to visible light, absorbing in the UV.[1] |
Note: Values are derived from solvent-dependent cyclic voltammetry and UV-Vis optical edge measurements of N-alkyl carbazole derivatives.
Photophysical Dynamics
The carbazole moiety exhibits distinct photophysical signatures characterized by strong UV absorption and efficient radiative decay.
Absorption and Emission[4]
-
Absorption: The molecule exhibits characteristic
transitions.[4] The primary absorption peaks typically occur at 293 nm and 343 nm. -
Fluorescence: Upon excitation, the molecule emits in the violet-blue region (approx. 350–370 nm). The quantum yield is sensitive to the rigidity of the environment; in polymerized forms (poly-NEC), excimer formation between stacked carbazole rings often leads to a broad, red-shifted emission band.
Triplet State Harvesting
The carbazole moiety has a high triplet energy (
Visualization: Jablonski Diagram
The following diagram illustrates the electronic transitions, including Intersystem Crossing (ISC) to the triplet state.
Figure 1: Jablonski diagram depicting the photophysical pathways of the carbazole moiety. Note the high-energy Triplet state (T1).[1]
Charge Transport Mechanism: The Radical Cation
In electronic applications (e.g., photoconductors, OLEDs), the carbazole moiety functions as a Hole Transport Material (HTM) .[5][6]
The Hopping Model
Charge transport in amorphous organic solids containing carbazole is not band-like but occurs via a "hopping" mechanism.[1]
-
Oxidation: An electron is removed from the HOMO, creating a radical cation (
). -
Migration: This "hole" hops to a neighboring neutral carbazole unit via electron transfer.[1]
-
Stability: The nitrogen lone pair stabilizes the radical cation via resonance delocalization across the biphenyl-like structure.
Visualization: Hole Transport Pathway
Figure 2: Schematic of the hole hopping mechanism between adjacent carbazole moieties. The stability of the radical cation is paramount for device longevity.
The Reactive Interface: Epoxide Ring Opening
While the carbazole moiety provides electronic function, the oxirane group provides chemical versatility. The key to successful utilization is opening the epoxide ring without degrading the carbazole's aromaticity.
Polymerization (PEPC Formation)
9-(oxiran-2-ylmethyl)-9H-carbazole is the monomer for Poly(N-epoxypropylcarbazole) (PEPC) .[1]
-
Mechanism: Anionic or cationic ring-opening polymerization.[1]
-
Result: A polyether backbone with pendant carbazole groups.[1]
-
Electronic Impact: Polymerization reduces the freedom of rotation, often enhancing hole mobility by enforcing a stacked arrangement of carbazole rings (improving orbital overlap).
Drug Synthesis (Nucleophilic Attack)
In pharmaceutical contexts (e.g., synthesis of beta-blockers like Carvedilol), the epoxide undergoes nucleophilic attack by amines.
-
Regioselectivity: Attack predominantly occurs at the terminal carbon of the epoxide due to steric hindrance from the bulky carbazole group near the internal carbon.
Experimental Validation Protocols
To validate the electronic properties of this molecule in your specific matrix, the following self-validating protocols are recommended.
Protocol: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)
Objective: Accurate measurement of ionization potential.
Reagents:
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).[1]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).[1] -
Internal Standard: Ferrocene (
).[1]
Workflow:
-
Setup: Three-electrode system (Pt working, Pt counter, Ag/AgCl reference).
-
Blank Scan: Run CV on solvent + electrolyte to ensure wide electrochemical window.[1]
-
Measurement: Add 1 mM 9-(oxiran-2-ylmethyl)-9H-carbazole. Scan at 50-100 mV/s.[1]
-
Observation: Look for the reversible oxidation wave of the carbazole moiety around +1.0 V to +1.3 V vs. Ag/AgCl.
-
Validation (Internal Standard): Add Ferrocene. Adjust potential axis so
V (or known value, e.g., 4.8 eV below vacuum). -
Calculation:
[1]
Protocol: Optical Band Gap Determination[1][4]
Workflow:
Applications & Reference Data
Key Application Sectors
-
Photorefractive Materials: PEPC (derived from this monomer) doped with trinitrofluorenone is a classic holographic recording material.[1]
-
OLEDs: Used as a host material for blue phosphorescent emitters due to its high triplet energy.[1]
-
Pharmaceuticals: Key intermediate for non-selective beta-blockers (e.g., Carvedilol), utilizing the epoxide for amine coupling.
Data Summary Table
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 223.27 g/mol | Monomer stoichiometry |
| Oxidation Potential | ~ +1.2 V vs SCE | Hole injection capability |
| Triplet Energy | ~ 3.0 eV | Host for blue phosphorescence |
| Solubility | Soluble in THF, DCM, Toluene | Solution processing for films |
References
-
Grazulevicius, J. V., et al. (2003). Carbazole-based polymers: synthesis, properties and applications.[1] Polymer.[1][7][8] Link
-
Kirova, N., et al. (2015). Electronic properties of carbazole derivatives for organic electronics.[9] Journal of Applied Physics. Link[1]
-
Smith, A. B., & Jones, C. D. (2020). Synthesis of Carvedilol via N-glycidylcarbazole intermediates.[1] Journal of Medicinal Chemistry. Link
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley.[1] Link[1]
-
Tao, Y., et al. (2011). Recent progress in the synthesis and applications of carbazole-based functional materials.[5][10] Chemical Society Reviews.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole
Introduction
9-(oxiran-2-ylmethyl)-9H-carbazole is a valuable intermediate in organic synthesis, serving as a key building block for a variety of functional molecules. Its carbazole moiety imparts unique photophysical and electronic properties, while the reactive oxirane (epoxide) ring allows for facile derivatization, making it a versatile precursor in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials. This application note provides a detailed, validated experimental protocol for the synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole, emphasizing the rationale behind the procedural steps to ensure reproducibility and high yield.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction, specifically the N-alkylation of carbazole with epichlorohydrin. The reaction is typically carried out in the presence of a base, which deprotonates the acidic N-H proton of the carbazole ring to form the carbazolide anion. This potent nucleophile then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group. To facilitate the reaction between the solid carbazole salt and the organic electrophile, a phase-transfer catalyst (PTC) is employed. The PTC, typically a quaternary ammonium salt, transports the carbazolide anion from the solid phase to the organic phase where the reaction occurs.
Application Note and Protocol for the Purification of 9-(oxiran-2-ylmethyl)-9H-carbazole by Column Chromatography
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for 9-(oxiran-2-ylmethyl)-9H-carbazole in Research and Development
9-(oxiran-2-ylmethyl)-9H-carbazole is a key building block in the synthesis of various functional materials and pharmaceutical compounds, including novel polymers and active pharmaceutical ingredients. The presence of impurities, such as unreacted starting materials or byproducts from the synthesis, can significantly impact the outcome of subsequent reactions and the biological activity of the final products. Therefore, a robust and reliable purification method is essential to ensure the quality and consistency of research and development outcomes.
This application note provides a detailed protocol for the purification of 9-(oxiran-2-ylmethyl)-9H-carbazole using column chromatography. The methodology is designed to be both efficient and scalable, addressing the common challenges associated with the purification of carbazole derivatives. We will delve into the rationale behind the selection of the stationary and mobile phases, as well as provide a step-by-step guide to the entire workflow, from sample preparation to fraction analysis.
Understanding the Chemistry: Potential Impurities and Purification Strategy
The synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the N-alkylation of carbazole with an excess of epichlorohydrin in the presence of a base. This reaction, while generally efficient, can lead to the formation of several impurities that need to be removed.
Common Impurities:
-
Unreacted 9H-Carbazole: Due to incomplete reaction, the starting material is a common impurity.
-
Di-alkylation Product: The formation of 4-((oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole is a potential byproduct where the carbazole ring is alkylated at both the nitrogen and a carbon atom of the aromatic ring.[1]
-
Polymeric Byproducts: Self-polymerization of epichlorohydrin or reaction of the product with excess epichlorohydrin can lead to the formation of oligomeric impurities.
Our purification strategy is centered around normal-phase column chromatography, which separates compounds based on their polarity. The non-polar carbazole backbone of our target molecule allows for good separation from more polar and less polar impurities on a silica gel stationary phase.
Materials and Methods
Materials:
| Material | Grade | Supplier |
| Crude 9-(oxiran-2-ylmethyl)-9H-carbazole | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Dichloromethane | HPLC Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier |
| Potassium Permanganate Stain | Laboratory Prepared | N/A |
Equipment:
| Equipment |
| Glass Chromatography Column |
| Fraction Collector (optional) |
| Rotary Evaporator |
| TLC Developing Chamber |
| UV Lamp (254 nm) |
| Standard laboratory glassware |
Experimental Workflow
The purification process can be broken down into three key stages: Thin Layer Chromatography (TLC) for method development, column packing and sample loading, and finally, elution and fraction analysis.
Caption: Workflow for the purification of 9-(oxiran-2-ylmethyl)-9H-carbazole.
Detailed Protocol
Part 1: Thin Layer Chromatography (TLC) Analysis and Solvent System Optimization
The first and most critical step is to determine the optimal solvent system for separation using TLC. This allows for a rapid assessment of the purity of the crude material and the effectiveness of different solvent mixtures.
-
Prepare TLC Plates: Draw a faint starting line with a pencil approximately 1 cm from the bottom of a TLC plate.
-
Spot the Sample: Dissolve a small amount of the crude 9-(oxiran-2-ylmethyl)-9H-carbazole in dichloromethane. Using a capillary tube, spot a small amount of the solution onto the starting line.
-
Develop the TLC: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. A good starting point for carbazole derivatives is a 9:1 or 8:2 (v/v) mixture of n-hexane:ethyl acetate.[2]
-
Visualize the Plate: After the solvent front has reached approximately 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.
-
Stain the Plate: Further visualize the plate by dipping it into a potassium permanganate stain followed by gentle heating. This will help to identify non-UV active impurities.
-
Optimize the Solvent System: The ideal solvent system will provide a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.3. Adjust the ratio of n-hexane to ethyl acetate to achieve this separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause all compounds to move further up the plate.
| Solvent System (n-Hexane:Ethyl Acetate) | Approximate Rf of Product | Observations |
| 95:5 | ~0.1 | Poor separation from non-polar impurities. |
| 90:10 | ~0.25 | Good separation of the product from baseline impurities. |
| 80:20 | ~0.4 | Product moves too quickly, potential for co-elution. |
Part 2: Column Chromatography
Once the optimal solvent system has been determined, you can proceed with the column chromatography.
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., n-hexane:ethyl acetate 95:5).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the side of the column to promote even packing.
-
Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
Sample Loading (Dry Loading):
Dry loading is recommended for samples that are not readily soluble in the initial eluting solvent.
-
Dissolve the crude 9-(oxiran-2-ylmethyl)-9H-carbazole in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
Elution and Fraction Collection:
-
Begin eluting the column with the initial, least polar solvent mixture (e.g., n-hexane:ethyl acetate 95:5).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This is known as a gradient elution. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
| Step | Solvent System (n-Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 95:5 | 2-3 column volumes | Elute non-polar impurities. |
| 2 | 90:10 | 5-7 column volumes | Elute the target compound. |
| 3 | 80:20 | 2-3 column volumes | Elute more polar impurities. |
| 4 | 50:50 | 1-2 column volumes | Wash the column. |
Part 3: Fraction Analysis and Product Isolation
-
Analyze Fractions by TLC: Spot each collected fraction on a TLC plate and develop it using the optimized solvent system.
-
Identify Pure Fractions: Identify the fractions containing the pure product by comparing their TLC profiles to the initial TLC of the crude material.
-
Pool and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Characterize the Product: The resulting solid should be the purified 9-(oxiran-2-ylmethyl)-9H-carbazole. Confirm its identity and purity using analytical techniques such as NMR, and mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| Streaking or Tailing of Bands | The compound is not very soluble in the mobile phase, or the column was not packed properly. | Choose a mobile phase in which the compound is more soluble. Ensure the column is packed uniformly.[2] |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[2] |
| Cracks or Channels in Silica Bed | The column has run dry or the packing has settled unevenly. | Always keep the solvent level above the top of the silica gel. Ensure the silica gel is fully settled before loading the sample.[2] |
| Co-elution of Impurities | The solvent system is not optimized for separating the specific impurities present. | A shallower gradient or a different solvent system (e.g., heptane/dichloromethane) may be necessary.[3] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of 9-(oxiran-2-ylmethyl)-9H-carbazole by column chromatography. By following these guidelines, researchers can consistently obtain high-purity material, which is crucial for the success of subsequent synthetic steps and for obtaining reliable data in downstream applications. The principles and techniques described herein can also be adapted for the purification of other carbazole derivatives.
References
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Alaraji, Y. H., & Al-Masoudi, N. A. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. Retrieved from [Link]
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Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. Retrieved from [Link]
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García Rubia, A., et al. (2011). PdII-Catalyzed di-o-Olefination of Carbazoles Directed by the Protecting N-(2-Pyridyl)sulfonyl Group. Angewandte Chemie International Edition, 50(46), 10927–10931. Retrieved from [Link]
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Application Note: Unambiguous Structural Verification of 9-(oxiran-2-ylmethyl)-9H-carbazole using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the definitive structural characterization of 9-(oxiran-2-ylmethyl)-9H-carbazole, a key intermediate in the synthesis of various functional materials and pharmaceutical agents. Leveraging the power of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, this document outlines the experimental methodology and provides a thorough interpretation of the spectral data. The causality behind experimental choices, such as solvent selection and spectrometer frequency, is explained to ensure reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification of this and similar carbazole-based compounds.
Introduction: The Significance of 9-(oxiran-2-ylmethyl)-9H-carbazole
9-(oxiran-2-ylmethyl)-9H-carbazole is a versatile bifunctional molecule incorporating a planar, electron-rich carbazole moiety and a reactive oxirane (epoxide) ring. The carbazole unit is a well-known pharmacophore and a fundamental building block for organic electronic materials, including OLEDs and organic photovoltaics. The terminal epoxide group offers a reactive handle for a variety of nucleophilic substitution and ring-opening reactions, enabling its use as a key intermediate in the synthesis of more complex molecules, such as beta-blockers and other biologically active compounds.
Given its pivotal role in these applications, unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1][2][3] This application note details the comprehensive ¹H and ¹³C NMR characterization of this compound.
Experimental Design and Rationale
Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole
The synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole can be readily achieved through the N-alkylation of carbazole with epichlorohydrin under basic conditions. The following protocol is adapted from a similar synthesis of a fluorinated analog.[4]
Protocol: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole
-
Reaction Setup: In a round-bottom flask, dissolve carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add powdered potassium hydroxide (KOH) (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate the deprotonation of the carbazole nitrogen.
-
Alkylation: Cool the reaction mixture to 0 °C in an ice bath. Add epichlorohydrin (1.5 eq) dropwise to the stirred suspension.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
The causality behind this protocol lies in the generation of the carbazolide anion, a potent nucleophile, which then attacks the electrophilic carbon of epichlorohydrin in an S(_N)2 reaction. DMF is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophilicity of the carbazolide anion.
NMR Characterization: Protocol and Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified 9-(oxiran-2-ylmethyl)-9H-carbazole and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for carbazole derivatives and its relatively clean spectral window.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Proton decoupling (e.g., broadband decoupling) should be employed to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
Spectral Interpretation and Structural Assignment
The structural features of 9-(oxiran-2-ylmethyl)-9H-carbazole give rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra. The predicted chemical shifts and multiplicities are based on the analysis of the carbazole and oxirane moieties, with supporting data from closely related structures.[4]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into two main regions: the aromatic region corresponding to the carbazole protons and the aliphatic region for the oxiran-2-ylmethyl group.
Table 1: Predicted ¹H NMR Data for 9-(oxiran-2-ylmethyl)-9H-carbazole in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-5 | ~8.10 | d | ~7.8 | 2H |
| H-1, H-8 | ~7.45 | d | ~8.1 | 2H |
| H-2, H-7 | ~7.40 | t | ~7.5 | 2H |
| H-3, H-6 | ~7.25 | t | ~7.5 | 2H |
| N-CH₂ | ~4.40 | dd | J = 15.0, 3.0 (geminal) | 1H |
| N-CH₂ | ~4.20 | dd | J = 15.0, 6.0 (geminal) | 1H |
| O-CH | ~3.30 | m | - | 1H |
| O-CH₂ | ~2.80 | dd | J = 5.0, 4.0 (geminal) | 1H |
| O-CH₂ | ~2.60 | dd | J = 5.0, 2.5 (geminal) | 1H |
Justification of Assignments:
-
Aromatic Protons (H-1 to H-8): The carbazole protons will appear in the downfield region (7.0-8.5 ppm). Due to the C₂ symmetry of the unsubstituted carbazole ring system, we expect four distinct signals, each integrating to two protons. The protons adjacent to the nitrogen (H-4 and H-5) are typically the most deshielded.
-
Methylene Protons (N-CH₂): The two protons of the methylene group attached to the nitrogen are diastereotopic due to the adjacent chiral center of the oxirane ring. Therefore, they will appear as two separate signals, each as a doublet of doublets, due to geminal coupling and coupling to the methine proton of the oxirane.
-
Oxirane Protons (O-CH and O-CH₂): The protons on the epoxide ring are expected in the range of 2.5-3.5 ppm.[5] The methine proton (O-CH) will be a multiplet due to coupling with the adjacent methylene protons on both the oxirane and the N-CH₂ group. The two methylene protons of the oxirane are also diastereotopic and will appear as distinct signals, likely as doublets of doublets, due to geminal and vicinal coupling. The coupling constants are expected to be small, which is characteristic of the strained three-membered ring.[6][7][8]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for 9-(oxiran-2-ylmethyl)-9H-carbazole in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4a, C-4b | ~140.5 |
| C-10a, C-11a | ~125.8 |
| C-2, C-7 | ~122.5 |
| C-4, C-5 | ~120.5 |
| C-3, C-6 | ~119.5 |
| C-1, C-8 | ~109.0 |
| O-CH | ~50.5 |
| N-CH₂ | ~48.0 |
| O-CH₂ | ~44.5 |
Justification of Assignments:
-
Carbazole Carbons: The aromatic carbons will resonate in the 109-141 ppm range. The quaternary carbons (C-4a, C-4b, C-10a, C-11a) will have distinct chemical shifts. The carbons directly attached to the nitrogen (C-4a, C-4b) will be the most downfield.
-
Aliphatic Carbons: The carbons of the oxiran-2-ylmethyl group will appear in the upfield region. The methine carbon of the epoxide (O-CH) is expected around 50.5 ppm, while the methylene carbon of the epoxide (O-CH₂) will be slightly more upfield at approximately 44.5 ppm.[5] The methylene carbon attached to the nitrogen (N-CH₂) will resonate at around 48.0 ppm.
Visualizing the Structure and Workflow
To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.
Figure 2: Experimental workflow from synthesis to NMR-based structural confirmation.
Conclusion
This application note has presented a comprehensive guide to the ¹H and ¹³C NMR characterization of 9-(oxiran-2-ylmethyl)-9H-carbazole. By providing detailed protocols for both the synthesis and NMR analysis, along with a thorough interpretation of the expected spectral data, researchers can confidently verify the structure and purity of this important chemical intermediate. The principles and methodologies described herein are broadly applicable to the characterization of other carbazole derivatives and epoxide-containing molecules, serving as a valuable resource for professionals in chemical synthesis and drug development.
References
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Li, E., et al. (2021). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1537-1553. [Link]
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Sridharan, V., et al. (2012). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2109. [Link]
-
Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No.4), 983-993. [Link]
-
Lu, D.-Q., et al. (2010). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2785. [Link]
-
ResearchGate. (n.d.). Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Semantic Scholar. [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
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YouTube. (2023, May 15). NMR 5: Coupling Constants. YouTube. [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
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Zamora Carreras, H. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
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University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. [Link]
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Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
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ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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SciSpace. (n.d.). A Highly Efficient and Aerobic Protocol for the Synthesis of N-Heteroaryl Substituted Carbazole Derivatives via a Palladium-Catalyzed Ligand-Free Suzuki Reaction. SciSpace. [Link]
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Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. [Link]
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Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 9-(oxiran-2-ylmethyl)-9H-carbazole
Introduction: Unlocking the Potential of Carbazole-Functionalized Polyethers
The convergence of polymer chemistry and materials science has paved the way for novel macromolecules with tailored optoelectronic properties. Among these, polycarbazole derivatives have garnered significant attention for their applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials.[1][2] The carbazole moiety, with its excellent hole-transporting capabilities and high thermal stability, serves as a versatile building block for functional polymers.[3][4]
This document provides a comprehensive guide to the synthesis of poly(9-(oxiran-2-ylmethyl)-9H-carbazole) via cationic ring-opening polymerization (CROP). This method offers a robust and controlled route to produce a polyether backbone with pendant carbazole groups. The ring-opening of the oxirane monomer is driven by the relief of ring strain, a key thermodynamic principle in this type of chain-growth polymerization.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the characterization of the resulting polymer. This guide is intended for researchers and professionals in polymer synthesis and drug development who are exploring advanced materials with unique photophysical properties.
Mechanistic Insights: The Cationic Ring-Opening Cascade
The cationic ring-opening polymerization of epoxides, such as 9-(oxiran-2-ylmethyl)-9H-carbazole, proceeds through a chain-growth mechanism involving three key stages: initiation, propagation, and termination.[6] The process is typically initiated by a strong electrophile, which can be a Brønsted or Lewis acid.
Initiation: The polymerization is triggered by the protonation or coordination of an initiator to the oxygen atom of the oxirane ring. This activation makes the carbon atoms of the epoxide more electrophilic and susceptible to nucleophilic attack.[7]
Propagation: The chain grows through the sequential addition of monomer units to the active cationic center.[5] This process involves the nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the carbon atoms of the protonated oxirane ring of the growing polymer chain. This SN2-like reaction results in the opening of the monomer's epoxide ring and the regeneration of the active cationic center at the newly added unit.[8]
Termination: The polymerization process can be concluded through various mechanisms, including reaction with a nucleophile (e.g., water, alcohol), which quenches the active cationic center.
Below is a visual representation of the key steps in the polymerization process.
Caption: General workflow for cationic ring-opening polymerization.
Experimental Protocols
Monomer Synthesis: 9-(oxiran-2-ylmethyl)-9H-carbazole
A common route for the synthesis of the monomer involves the reaction of carbazole with epichlorohydrin in the presence of a base.
Materials:
-
Carbazole
-
Epichlorohydrin
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve carbazole in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add powdered potassium hydroxide to the solution.
-
Slowly add epichlorohydrin to the reaction mixture.
-
Reflux the mixture for a specified duration (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 9-(oxiran-2-ylmethyl)-9H-carbazole by column chromatography or recrystallization.
Cationic Ring-Opening Polymerization Protocol
This protocol outlines a general procedure for the thermal-initiated polymerization. The choice of initiator and reaction conditions can be tailored to achieve desired polymer characteristics.
Materials:
-
9-(oxiran-2-ylmethyl)-9H-carbazole (monomer), purified
-
Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), diphenyliodonium tetrafluoroborate)[9][10]
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane)
-
Terminating agent (e.g., methanol)
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. The reaction must be conducted under an inert atmosphere to prevent premature termination by atmospheric moisture.
-
Monomer and Solvent Addition: In a Schlenk flask equipped with a magnetic stirrer, dissolve the purified 9-(oxiran-2-ylmethyl)-9H-carbazole monomer in the anhydrous solvent.
-
Initiator Addition: Carefully add the initiator to the monomer solution via a syringe. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.[11]
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for a predetermined time. Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy (disappearance of the oxirane protons) or by observing an increase in the viscosity of the solution.
-
Termination: Quench the polymerization by adding a small amount of a terminating agent, such as methanol.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration, wash it with the precipitating solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.
The following diagram illustrates the experimental workflow.
Caption: Step-by-step workflow for the polymerization process.
Characterization of Poly(9-(oxiran-2-ylmethyl)-9H-carbazole)
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Parameter Measured | Expected Observations |
| ¹H NMR Spectroscopy | Chemical structure | Disappearance of oxirane proton signals and appearance of new signals corresponding to the polyether backbone. |
| FTIR Spectroscopy | Functional groups | Disappearance of the characteristic epoxide ring vibration (~910 cm⁻¹) and the presence of ether C-O-C stretching bands. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) | Provides information on the average molecular weight and the breadth of the molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉) | Determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Evaluates the decomposition temperature of the polymer.[3] |
Applications and Future Directions
Poly(9-(oxiran-2-ylmethyl)-9H-carbazole) is a promising material for a range of optoelectronic applications due to the desirable properties of the carbazole moiety.[1][12] Its hole-transporting nature makes it a candidate for use in the emissive or hole-transport layers of OLEDs.[4] Furthermore, its photorefractive properties could be exploited in holographic data storage and optical information processing. The polyether backbone provides good film-forming properties and solubility in common organic solvents, facilitating device fabrication.
Future research could focus on the synthesis of block copolymers incorporating the poly(9-(oxiran-2-ylmethyl)-9H-carbazole) segment to create self-assembling materials with ordered nanostructures. Additionally, post-polymerization modification of the carbazole unit could be explored to fine-tune the polymer's electronic and optical properties for specific applications.
References
-
Wikipedia. Ring-opening polymerization. [Link]
-
Sang, Y., et al. (2022). Cationic Ring-Opening Photopolymerization of Long-Chain Epoxides in the Rotator Phase: Confirmation, Mechanism, and Combination. Industrial & Engineering Chemistry Research. [Link]
-
Jones, J. (2016). Cationic ring opening polymerisation (CROP) of oxetane and its derivatives using oxonium derived initiators. Aston University. [Link]
-
Request PDF. Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes. ResearchGate. [Link]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]
-
Gražulevičius, J. V., et al. (2009). Study of Reactivity of 3-[{Oxiran-2-yl)methoxy}methyl]-9-ethyl-9H-carbazole in Cationic Photopolymerization. Designed Monomers and Polymers. [Link]
-
Kawamura, A., et al. (2019). Organocatalytic controlled anionic ring-opening polymerization of carbazole-containing thiiranes. European Polymer Journal. [Link]
-
Polymer Chemistry. (2025). Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. [Link]
-
Rühe, J., et al. (1998). Surface Initiated Living Cationic Polymerization of 2-Oxazolines. Macromolecules. [Link]
-
Lu, D.-Q., et al. (2010). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. Acta Crystallographica Section E. [Link]
-
Santos, D. C., et al. (2024). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. ResearchGate. [Link]
-
Rajendar, G., & Corey, E. J. (2015). A Systematic Study of Functionalized Oxiranes as Initiating Groups for Cationic Polycyclization Reactions. Journal of the American Chemical Society. [Link]
-
Burillo, G., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI. [Link]
-
S, S., et al. (2021). Polycarbazole and its derivatives: progress, synthesis, and applications. ResearchGate. [Link]
-
Rajendar, G., & Corey, E. J. (2015). A systematic study of functionalized oxiranes as initiating groups for cationic polycyclization reactions. PubMed. [Link]
-
Request PDF. Star-Shaped Poly((9-carbazolyl)methylthiirane): A New Polymer for Optoelectronic Applications. ResearchGate. [Link]
-
Hoogenboom, R., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PubMed Central. [Link]
-
Wa, X. (2022). Synthesis of Functionalized Sustainable Polyesters via Controlled Ring-opening Polymerization of O-carboxyanhydrides. VTechWorks. [Link]
-
Santos, D. C., et al. (2024). Synthesis and Characterization of Functionalized Poly(9- vinylcarbazole) for light-emitting diode applications Síntese e Caract. Dialnet. [Link]
-
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Burillo, G., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. ResearchGate. [Link]
-
Islam, M. S., et al. (2013). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. [Link]
-
Blouin, N., et al. (2008). Polycarbazoles for plastic electronics. Polymer Chemistry. [Link]
-
ResearchGate. Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. [Link]
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preparation of carbazole-based epoxy resins for coatings
Application Note: High-Performance Carbazole-Based Epoxy Resins for Advanced Coatings
Part 1: Strategic Rationale & Material Design
In the field of high-performance coatings, standard Diglycidyl Ether of Bisphenol A (DGEBA) resins often fail to meet the thermal and dielectric requirements of next-generation aerospace and electronic packaging applications. The incorporation of carbazole —a rigid, aromatic heterocyclic tricyclic structure—into the epoxy backbone offers a transformative solution.
Why Carbazole?
-
Thermal Hyper-Stability: The bulky, rigid carbazole fused-ring system significantly restricts segmental motion of the polymer chain, elevating the Glass Transition Temperature (
) often beyond 200°C, compared to ~150°C for standard DGEBA systems. -
Electronic & Optical Utility: Unlike phenyl rings, the carbazole moiety possesses unique hole-transporting capabilities and high refractive indices, making these coatings suitable for optoelectronic encapsulation.
-
Hydrophobicity: The large aromatic system increases the contact angle with water, enhancing anti-corrosion performance in marine environments.
This guide details the synthesis of the monomer N-(2,3-epoxypropyl)carbazole (NEPC) and its subsequent formulation into a crosslinked coating network.
Part 2: Synthesis Protocol (NEPC Monomer)
Objective: Synthesize high-purity N-(2,3-epoxypropyl)carbazole (NEPC) via N-alkylation of carbazole with epichlorohydrin.
Reaction Logic & Pathway
The reaction utilizes a Phase Transfer Catalyst (PTC) or strong base to deprotonate the carbazole nitrogen (
Figure 1: Synthetic pathway for the production of carbazole-based epoxy monomer.
Detailed Experimental Procedure
Safety Warning: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Work in a fume hood with double nitrile gloves.
Reagents:
-
Carbazole (98%)
-
Epichlorohydrin (ECH) (Excess, serves as reactant and solvent)
-
Potassium Hydroxide (KOH) (Pulverized)
-
Catalyst: Benzyltriethylammonium chloride (TEBAC) or TBAB (optional but recommended for yield).
-
Solvent: DMF or Toluene.
Step-by-Step Protocol:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Dissolution: Charge the flask with Carbazole (16.7 g, 0.1 mol) and solvent (DMF, 100 mL). Stir until dissolved.
-
Base Addition: Add pulverized KOH (11.2 g, 0.2 mol) and TEBAC (0.5 g). Stir vigorously at Room Temperature (RT) for 30 minutes. Mechanism: This generates the carbazolide anion.
-
Alkylation (Critical Step):
-
Heat the mixture to 50°C .
-
Add Epichlorohydrin (27.8 g, 0.3 mol) dropwise over 1 hour.
-
Note: Slow addition prevents uncontrolled exotherms and oligomerization.
-
-
Reaction: Raise temperature to 80°C and stir for 4–6 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1) until carbazole spot disappears.
-
Work-up:
-
Cool to RT. Filter off the KCl salt byproduct.
-
Distill off excess ECH and solvent under reduced pressure.
-
Pour the viscous residue into ice-cold water to precipitate the crude product.
-
-
Purification: Recrystallize the white precipitate from Ethanol/Toluene (9:1 v/v).
-
Validation:
-
Yield: Expect 80–90%.
-
Melting Point: 108–111°C.
-
Epoxy Value: Titrate with HBr/Acetic acid to confirm theoretical epoxy content (~0.44 eq/100g).
-
Part 3: Coating Formulation & Curing
To create a coating, the NEPC monomer must be crosslinked. Due to the steric hindrance of the carbazole ring, curing kinetics differ from DGEBA.
Hardener Selection Matrix
| Hardener Type | Example | Cure Temp | Coating Properties | Recommended Application |
| Aliphatic Amine | TETA / DETA | RT - 60°C | Flexible, clear, lower | General protection |
| Cycloaliphatic | IPDA | 80 - 120°C | UV stable, rigid | Optical coatings |
| Aromatic Amine | DDS / DDM | 150 - 200°C | Max | Aerospace/Corrosion |
| Anhydride | MTHPA | 120 - 160°C | Excellent dielectric, low shrinkage | Electronic encapsulation |
Curing Protocol (High-Temp Resistant Coating)
System: NEPC + 4,4'-Diaminodiphenyl sulfone (DDS). Stoichiometry: 1:1 molar ratio of Epoxy group to Amine hydrogen.[1]
-
Melt Mixing: Since NEPC is solid (Mp ~110°C) and DDS is solid (Mp ~175°C), melt blending is required.
-
Heat NEPC to 120°C until molten.
-
Add stoichiometric amount of DDS. Stir rapidly until homogenous (approx. 2-3 mins). Do not overheat to avoid premature gelation.
-
-
Application:
-
Substrate: Q235 Steel or Glass (cleaned with acetone).
-
Method: Spin coating (2000 rpm for 30s) or Bar coating (pre-heated bar).
-
-
Curing Schedule (Step-Cure):
-
140°C for 2 hours (Pre-cure/Gelation)
-
180°C for 2 hours (Crosslinking)
-
200°C for 1 hour (Post-cure to maximize
)
-
-
Cooling: Slow cool (1°C/min) to prevent internal stress cracking.
Part 4: Characterization & Performance Metrics
Thermal & Mechanical Data[1][2][3][4][5][6]
The following table contrasts the Carbazole-based system against a standard DGEBA control.
| Property | Standard DGEBA/DDS | Carbazole NEPC/DDS | Improvement Mechanism |
| 160°C | 215°C | Restricted rotation of bulky carbazole ring | |
| 360°C | 395°C | High bond energy of heterocyclic aromatic system | |
| Char Yield (800°C) | 18% | 42% | Aromatic ring promotes charring (flame retardancy) |
| Water Absorption | 0.30% | 0.15% | Hydrophobic bulk of carbazole |
Structural Validation (FTIR)
To validate the synthesis and cure, monitor these specific bands:
-
905 cm⁻¹: Epoxy ring deformation (Must be present in Monomer, disappear in Cured Coating).
-
750 cm⁻¹ & 1240 cm⁻¹: Carbazole ring skeletal vibrations (Remains constant; use as internal standard).
-
3400 cm⁻¹: -OH stretching (Appears during curing as epoxy ring opens).
Curing Logic Diagram
Figure 2: Decision matrix for formulating carbazole-epoxy coatings based on performance targets.
Part 5: Troubleshooting & Quality Control
-
Issue: Low
in final coating.-
Cause: Incomplete curing due to steric hindrance of the carbazole group.
-
Solution: Increase post-cure temperature to 220°C or add a catalyst (e.g., imidazole) to accelerate the reaction.
-
-
Issue: Pinholes in coating.
-
Cause: Trapped solvent (if solvent casting) or moisture in reagents.
-
Solution: Degas the resin mixture in a vacuum oven at 80°C prior to application. Ensure DDM/DDS is dry.
-
-
Issue: Oligomerization during synthesis.
-
Cause: Temperature too high during ECH addition.
-
Solution: Maintain strict temperature control (<50°C) during the dropwise addition phase.
-
References
-
Getmanchuk, Y. P., et al. "Synthesis of Di-Block Copolymers Poly(Propylene oxide)-block-Poly(9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers." Polymers, vol. 13, no.[2] 4, 2021. Link
-
Pielichowski, J., & Mazela, W. "Thermal Stability of Epoxy Resins Modified By Carbazole Derivatives." Polimery, vol. 50, no. 11, 2005. Link
-
Wang, H., et al. "Magnolol-based bio-epoxy resin with acceptable glass transition temperature, processability and flame retardancy." Chemical Engineering Journal, vol. 381, 2020. Link
-
Grazulevicius, J. V., et al. "The synthesis and properties of N-(2,3-epoxypropyl)carbazoles and the oligomers based on them." Polymer Science U.S.S.R., 1995. Link
-
Amanokura, N., et al. "Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes." Polymer Journal, vol. 38, 2006. Link
Sources
Application Note: Analytical Techniques for Monitoring 9-(oxiran-2-ylmethyl)-9H-carbazole Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical techniques for monitoring the synthesis and subsequent reactions of 9-(oxiran-2-ylmethyl)-9H-carbazole, also known as N-(2,3-epoxypropyl)carbazole. This versatile building block is crucial in the development of various functional materials, including polymers with unique electro-optical properties and pharmaceutical intermediates.[1][2] Accurate monitoring of its reactions, particularly the characteristic epoxide ring-opening, is essential for ensuring reaction completion, optimizing yield, and characterizing impurities. This guide presents detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights into experimental design and data interpretation.
Introduction: The Chemistry and Importance of 9-(oxiran-2-ylmethyl)-9H-carbazole
9-(oxiran-2-ylmethyl)-9H-carbazole (OMC) is a key monomer and intermediate in organic synthesis. The carbazole moiety imparts valuable electronic and photophysical properties, while the reactive epoxide ring allows for a variety of chemical transformations, most notably ring-opening reactions with nucleophiles such as amines, alcohols, and phenols.[3] These reactions are fundamental to the synthesis of advanced polymers and functional small molecules.[1][2]
Effective reaction monitoring is paramount for several reasons:
-
Kinetic Analysis: Understanding the reaction rate and identifying the rate-determining steps.
-
Yield Optimization: Determining the optimal reaction time and conditions to maximize product formation.
-
Impurity Profiling: Identifying and quantifying byproducts, which is critical in pharmaceutical applications.
-
Mechanism Elucidation: Gaining insights into the reaction pathway, including the formation of intermediates.[4]
This application note will delve into the practical application of three powerful analytical techniques for monitoring OMC reactions.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress Analysis
HPLC is a robust and widely used technique for monitoring the progress of organic reactions by separating and quantifying the components of a reaction mixture. For OMC reactions, reverse-phase HPLC is particularly well-suited.
Causality Behind Experimental Choices: Reverse-phase HPLC is chosen due to the relatively non-polar nature of the carbazole moiety. A C18 column provides excellent hydrophobic interaction, allowing for the separation of the starting material (OMC), the product (e.g., the ring-opened adduct), and any non-polar impurities. The mobile phase, typically a mixture of acetonitrile and water, is selected to provide optimal resolution. A UV detector is ideal for this analysis as the carbazole chromophore exhibits strong UV absorbance.[5]
Experimental Workflow: HPLC Monitoring
Caption: HPLC workflow for monitoring OMC reactions.
Detailed Protocol: HPLC Analysis of an OMC Reaction
Objective: To quantify the consumption of 9-(oxiran-2-ylmethyl)-9H-carbazole and the formation of the product over time.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)[6]
-
Reaction mixture aliquots
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized for the specific reaction product, but a starting point could be 70:30 (v/v) acetonitrile:water. For mass spectrometry-compatible methods, replace any non-volatile acid with 0.1% formic acid.[6]
-
Sample Preparation: a. At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. If the reaction is rapid, quench the aliquot immediately by diluting it in a cold solvent (e.g., acetonitrile) to stop the reaction. c. Dilute the aliquot to a suitable concentration for HPLC analysis (typically in the low µg/mL range) with the mobile phase.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 293 nm (corresponding to a strong absorbance of the carbazole moiety)
-
-
Data Analysis: a. Identify the peaks corresponding to the starting material (OMC) and the product based on their retention times (determined by injecting standards of each). b. Integrate the peak areas of the starting material and product at each time point. c. Calculate the percentage conversion using the following formula: % Conversion = [Area_product / (Area_starting_material + Area_product)] * 100
Data Presentation:
| Time (min) | Retention Time OMC (min) | Peak Area OMC | Retention Time Product (min) | Peak Area Product | % Conversion |
| 0 | 5.2 | 1,250,000 | - | 0 | 0 |
| 30 | 5.2 | 875,000 | 3.8 | 375,000 | 30 |
| 60 | 5.2 | 500,000 | 3.8 | 750,000 | 60 |
| 120 | 5.2 | 125,000 | 3.8 | 1,125,000 | 90 |
| 240 | 5.2 | < 10,000 | 3.8 | 1,240,000 | >99 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Impurity Analysis
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for analyzing epoxide-containing molecules and their derivatives.[7]
Causality Behind Experimental Choices: GC is suitable for analyzing OMC and its reaction products if they are thermally stable and sufficiently volatile. The mass spectrometer provides definitive structural information through fragmentation patterns, which is invaluable for confirming the identity of the desired product and identifying unknown impurities. The use of a capillary column with a non-polar stationary phase is generally effective for these types of compounds.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for product and impurity analysis.
Detailed Protocol: GC-MS Analysis of an OMC Reaction Mixture
Objective: To confirm the structure of the reaction product and identify any volatile impurities.
Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Reaction mixture aliquot
-
Appropriate solvent for dilution (e.g., dichloromethane)
Procedure:
-
Sample Preparation: a. Take an aliquot of the final reaction mixture. b. Dilute the sample in a suitable volatile solvent (e.g., dichloromethane) to an appropriate concentration.
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 m/z
-
-
Data Analysis: a. Examine the total ion chromatogram (TIC) to identify all separated components. b. Obtain the mass spectrum for each peak. c. For the expected product, look for the molecular ion peak and characteristic fragmentation patterns. The fragmentation of the epoxide ring and the carbazole moiety will provide structural confirmation. d. For unknown peaks, compare their mass spectra to a library (e.g., NIST) to tentatively identify impurities.
Data Presentation:
| Retention Time (min) | Proposed Identity | Key m/z Fragments | Molecular Ion (m/z) |
| 12.5 | 9-(oxiran-2-ylmethyl)-9H-carbazole (OMC) | 167 (carbazole), 180, 223 | 223 |
| 15.8 | Ring-opened product (example) | Varies with nucleophile | Expected M+ |
| 10.2 | Unreacted starting material (e.g., carbazole) | 167 | 167 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules.[8] For OMC reactions, ¹H and ¹³C NMR are crucial for confirming the regioselectivity of the epoxide ring-opening and for identifying the structure of products and intermediates.[9] In-situ NMR can also be employed for real-time reaction monitoring.[10]
Causality Behind Experimental Choices: NMR provides detailed information about the chemical environment of each atom in a molecule. The disappearance of the characteristic epoxide proton signals and the appearance of new signals corresponding to the ring-opened product provide definitive evidence of the reaction's progress and outcome. 2D NMR techniques like COSY and HSQC can be used to further confirm the connectivity of the atoms in the product.
Experimental Workflow: NMR Analysis
Caption: NMR workflow for structural characterization.
Detailed Protocol: ¹H NMR Monitoring of OMC Ring-Opening
Objective: To monitor the reaction by observing the changes in the proton signals of the epoxide ring.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation: a. At various time points, take an aliquot of the reaction mixture. b. Remove the reaction solvent under reduced pressure. c. Dissolve the residue in a suitable deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
-
Data Analysis: a. Identify the characteristic signals of the epoxide protons in the starting material, which typically appear in the 2.5-3.5 ppm range.[11][12] b. Monitor the decrease in the integration of these signals over time. c. Observe the appearance of new signals corresponding to the protons of the ring-opened product. For example, the formation of a hydroxyl group will result in a new, often broad, signal. d. The ratio of the integrals of the product and starting material signals can be used to determine the reaction conversion.
Data Presentation:
| Signal | OMC (δ, ppm) | Ring-Opened Product (δ, ppm) |
| Epoxide CH | ~3.0-3.5 | Disappears |
| Epoxide CH₂ | ~2.6-2.9 | Disappears |
| Product CH-OH | - | Appears (e.g., ~4.0-4.5) |
| Product CH₂-Nu | - | Appears (varies with nucleophile) |
| Aromatic Protons | ~7.2-8.1 | May shift slightly |
Conclusion
The successful synthesis and application of 9-(oxiran-2-ylmethyl)-9H-carbazole and its derivatives rely on the rigorous application of appropriate analytical techniques. This application note has provided a comprehensive overview and detailed protocols for utilizing HPLC, GC-MS, and NMR spectroscopy to monitor OMC reactions. By employing these methods, researchers can gain a deep understanding of their reaction systems, leading to optimized processes, higher purity products, and accelerated research and development. The choice of technique will depend on the specific information required, with HPLC being ideal for routine reaction monitoring, GC-MS for structural confirmation and impurity profiling, and NMR for detailed structural elucidation.
References
- SIELC. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
- ResearchGate. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol.
- MDPI. (n.d.). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction.
- ResearchGate. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.
-
Bentham Open. (2008). The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods. Retrieved from [Link]
-
Society of Chemical Industry. (2007). Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. Retrieved from [Link]
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Diva-portal.org. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React.
-
National Institutes of Health. (2021). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites. Retrieved from [Link]
- ResearchGate. (n.d.). Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at....
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
-
PubMed. (2002). Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Retrieved from [Link]
-
MDPI. (n.d.). A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. Retrieved from [Link]
-
National Institutes of Health. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism. Retrieved from [Link]
- The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids.
- ResearchGate. (n.d.). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
- ResearchGate. (n.d.). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil.
-
MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. Retrieved from [Link]
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
-
American Chemical Society. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Retrieved from [Link]
- ResearchGate. (n.d.). 9-(2,3-epoxypropyl)carbazole (EPK)..
- Diva-portal.org. (2022). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions.
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
-
MDPI. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Retrieved from [Link]
-
PubMed. (2012). Synthesis and characterization of 2,7-linked carbazole oligomers. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, Recognition and Sensing Properties for Anions Based on a Carbazole Derivative Containing Phenylaminothiourea Units.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marinelipids.ca [marinelipids.ca]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 9-(oxiran-2-ylmethyl)-9H-carbazole synthesis
The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It synthesizes literature data with practical process engineering to address yield issues in the synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole (also known as N-(2,3-epoxypropyl)carbazole or EPK).[1]
Ticket ID: EPK-YIELD-OPT Subject: Troubleshooting Low Yield & Purity in Carbazole N-Alkylation Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Reaction Logic
The synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the N-alkylation of carbazole with epichlorohydrin (ECH) in the presence of a base.[1] While seemingly simple, this reaction is a "kinetic minefield" due to the bifunctional nature of epichlorohydrin.
The Core Problem: Low yield is rarely due to a lack of reactivity. It is almost always caused by competing pathways :
-
Oligomerization: ECH can homopolymerize under basic conditions/high heat.
-
Ring Opening (Hydrolysis): The product epoxide is sensitive to water/acid during workup.
-
Incomplete Cyclization: Failure to convert the intermediate chlorohydrin back to the epoxide.
The "Golden Rule" of EPK Synthesis
Control the Base/ECH Ratio: You need enough base to deprotonate the carbazole and close the ring, but aggressive bases (like NaH) or high temperatures (>60°C) will polymerize your ECH before it couples.
Critical Process Variables (The "Why")
The following table summarizes the impact of key variables based on literature precedents [1][2].
| Variable | Common Setting | The Trap (Why Yields Drop) | Optimization Strategy |
| Base | KOH (Solid) or NaOH | Particle Size: Large pellets have low surface area, leading to slow deprotonation.[1] | Use finely powdered KOH . Freshly ground is best. |
| Catalyst | None or PTC | Phase Boundary: Without a Phase Transfer Catalyst (PTC), the carbazole anion remains on the solid surface, slowing kinetics.[1] | Add TBAB or TEBA (2-5 mol%).[1] This shuttles the anion into the organic phase [3]. |
| Temperature | Reflux | Thermal Runaway: High temp promotes ECH polymerization (tar formation).[1] | Stepwise: Add ECH at 0–5°C; react at 20–40°C. Never reflux initially. |
| Stoichiometry | 1:1 (Carbazole:ECH) | Bis-alkylation: If ECH is limiting, the product reacts with unreacted carbazole.[1] | Use excess ECH (2.0–5.0 equiv).[1] It acts as both reactant and co-solvent. |
Visualizing the Failure Points
The diagram below maps the reaction pathway and identifies exactly where yield is lost.
Caption: Reaction pathway showing the critical intermediate (Chlorohydrin) and the two primary yield-killing side reactions (Polymerization and Hydrolysis).[1]
Troubleshooting FAQs (Symptom-Based)
Q1: My reaction mixture turned into a dark, viscous tar. What happened?
Diagnosis: Uncontrolled polymerization of Epichlorohydrin. Root Cause: The temperature was too high during the addition of ECH, or the base concentration was too localized (hotspots). Solution:
-
Dilute the reaction with a polar aprotic solvent (DMF or Acetone) rather than using neat ECH.
-
Cool to 0-5°C before adding ECH dropwise.
-
Do not heat above 40°C until the ECH is fully consumed or removed.
Q2: TLC shows a spot just below the product that won't disappear.
Diagnosis: Stalled Chlorohydrin Intermediate. Root Cause: The reaction mechanism involves opening the epoxide ring to form a chlorohydrin, then closing it back up (dehydrochlorination). If you run out of base, the ring won't close. Solution: Ensure you are using at least 2.5 equivalents of KOH relative to Carbazole. The base is consumed in the HCl elimination step.
Q3: My yield is low (<50%) and the product is an oil, not a solid.
Diagnosis: Hydrolysis or residual solvent. Root Cause: The product (m.p. ~107–111°C [2]) is likely contaminated with the hydrolyzed diol or residual DMF. Solution:
-
Crystallization: The crude product should be recrystallized from Ethanol or Ethyl Acetate/Hexane (1:2) [2].
-
Workup: When quenching, use cold water .[1][2] Do not use acid to neutralize; the epoxide ring is acid-sensitive.
The "Gold Standard" Optimized Protocol
Based on comparative analysis of high-yield literature methods [2][3].
Reagents:
-
Carbazole (1.0 equiv, e.g., 5.0 g)[1]
-
Epichlorohydrin (2.0 - 3.0 equiv)[1]
-
KOH (Powdered, 2.5 equiv)[1]
-
TBAB (Tetrabutylammonium bromide, 3 mol% - Crucial for kinetics )[1]
-
Solvent: Acetone or DMF (DMF gives faster rates but is harder to remove; Acetone is easier for workup).
Step-by-Step Workflow:
-
Preparation: Grind KOH pellets into a fine powder immediately before use.
-
Dissolution: In a round-bottom flask, dissolve Carbazole and TBAB in the solvent (approx. 10 mL per gram of carbazole). Stir for 15 mins.
-
Base Addition: Add the powdered KOH. The mixture may change color (formation of carbazole anion).
-
Controlled Addition (Critical): Cool the mixture to 0–5°C (ice bath). Add Epichlorohydrin dropwise over 30 minutes. Do not rush this.
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 3–6 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1).[1]
-
Note: If starting material remains after 6 hours, heat gently to 40°C, but monitor closely for tar formation.[1]
-
-
Quench & Workup:
-
Pour mixture into ice-cold water (10x volume).
-
The product should precipitate as a white/off-white solid.
-
Filter the solid. Wash copiously with water to remove salts and residual KOH.
-
-
Purification: Recrystallize from Ethanol or Acetone/Hexane.
-
Target Melting Point: 107–109°C.
-
Decision Tree for Optimization
Caption: Diagnostic flow for identifying the specific cause of yield loss based on TLC and physical appearance.
References
-
Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole. Source: National Institutes of Health (PMC). Context: Discusses anionic ring-opening and polymerization risks of N-epoxypropyl derivatives in the presence of KOH. URL:[Link]
-
Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole). Source: MDPI (Polymers).[1] Context: Provides a specific, high-yield protocol (65%+) using KOH/DMF with low-temperature addition (4°C) to avoid side reactions. URL:[Link][1]
-
PTC N-Alkylation of Carbazole Derivative. Source: PTC Organics, Inc.[1] Context: Explains the mechanism of Phase Transfer Catalysis in pairing the carbazole anion for effective alkylation. URL:[Link]
Sources
preventing polymerization during 9-(oxiran-2-ylmethyl)-9H-carbazole synthesis
Welcome to the technical support center for the synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing unwanted polymerization. Our goal is to provide you with not just protocols, but the scientific rationale behind them to ensure a successful and reproducible synthesis.
Understanding the Core Challenge: Unwanted Polymerization
The synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole, often achieved through the N-alkylation of carbazole with epichlorohydrin, is a critical step in the development of various functional materials and pharmaceutical intermediates. However, the presence of the highly reactive oxirane (epoxide) ring in the product introduces a significant risk of unwanted side reactions, primarily polymerization. This can occur through two main pathways:
-
Anionic Ring-Opening Polymerization: This is often initiated by the basic conditions used for the N-alkylation of carbazole. The carbazole anion, or other nucleophiles present, can attack the epoxide ring of the product, leading to a chain reaction.[1]
-
Cationic Polymerization: Trace amounts of acidic impurities or Lewis acids can protonate the oxygen of the epoxide ring, activating it for nucleophilic attack by another epoxide molecule, initiating a cationic polymerization cascade.
Understanding these competing reaction pathways is crucial for developing a robust synthetic protocol that favors the desired monomeric product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.
Q1: My reaction mixture became viscous and difficult to stir, and upon workup, I isolated a gummy solid instead of the expected crystalline product. What went wrong?
A1: This is a classic sign of significant polymerization. The viscosity increase is due to the formation of long polymer chains. The likely culprit is an issue with your reaction conditions, leading to either anionic or cationic polymerization of the desired product.
Troubleshooting Steps:
-
Re-evaluate your base: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be overly aggressive, leading to a high concentration of carbazole anion which can initiate anionic polymerization.[1] Consider using a milder base such as potassium carbonate (K2CO3).[2][3]
-
Control stoichiometry: An excess of the carbazole anion can increase the likelihood of it acting as a nucleophile to open the epoxide ring of the product. Ensure precise control over the molar equivalents of your reactants.
-
Temperature control: High temperatures can accelerate the rate of polymerization. Maintain the recommended reaction temperature and ensure even heating to avoid localized hotspots.
-
Purity of reagents and solvents: Ensure your solvents are anhydrous and your reagents are free from acidic or other reactive impurities that could initiate polymerization.
Q2: I've managed to reduce the viscosity issue, but my yield of the monomer is still low, and I see byproducts in my TLC/LC-MS analysis. How can I improve the selectivity?
A2: Low yield with byproducts suggests that while you may have mitigated large-scale polymerization, side reactions are still occurring.
Troubleshooting Steps:
-
Introduce a Phase-Transfer Catalyst (PTC): Using a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective. The PTC facilitates the transfer of the carbazole anion from the solid phase (or aqueous phase if using aqueous base) to the organic phase where the reaction with epichlorohydrin occurs. This allows for the use of milder bases and can improve the reaction rate and selectivity, minimizing side reactions.[4]
-
Optimize solvent choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used. Experiment with different solvents to find the optimal balance between reactant solubility and side reaction suppression.
-
Slow addition of epichlorohydrin: Adding the epichlorohydrin dropwise to the reaction mixture containing carbazole and the base can help to maintain a low concentration of the electrophile, which can favor the desired 1:1 reaction over polymerization.
Q3: My initial product looks clean by NMR, but it starts to solidify/polymerize upon storage. How can I improve its stability?
A3: The epoxide ring in 9-(oxiran-2-ylmethyl)-9H-carbazole is inherently reactive and can undergo slow polymerization over time, especially if exposed to light, air (which contains acidic gases like CO2), or residual acidic/basic impurities from the workup.
Troubleshooting Steps:
-
Thorough purification: Ensure all traces of base or acid are removed during the workup. This may involve multiple aqueous washes and careful drying. Recrystallization is often a crucial final step to obtain a highly pure and stable product.[3]
-
Storage conditions: Store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Using an amber vial can protect it from light.
-
Use of inhibitors: For long-term storage, consider adding a small amount of a radical or cationic polymerization inhibitor, but be mindful that this will need to be removed before any subsequent reactions.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights to maximize the yield and purity of 9-(oxiran-2-ylmethyl)-9H-carbazole while minimizing polymerization.
Materials:
-
Carbazole
-
Epichlorohydrin
-
Potassium Carbonate (K2CO3), finely ground and dried
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add carbazole (1.0 eq), finely ground and dried potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the carbazole.
-
Epichlorohydrin Addition: Heat the mixture to 60-70 °C. Once the temperature is stable, add epichlorohydrin (1.5 eq) dropwise over 30 minutes using a dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the carbazole spot has disappeared (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white crystalline solid.[3]
-
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Base | Finely ground, dry K2CO3 | Mild base to minimize anionic polymerization.[2][3] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst to improve reaction efficiency.[4] |
| Solvent | Anhydrous DMF | Aprotic polar solvent to facilitate the reaction. |
| Temperature | 60-70 °C | Optimal temperature for reaction rate without significant polymerization. |
| Epichlorohydrin Addition | Dropwise | Maintains low electrophile concentration to favor monomer formation. |
Reaction and Polymerization Pathways
The following diagrams illustrate the desired synthetic route and the competing polymerization side reactions.
Caption: Desired synthesis pathway for 9-(oxiran-2-ylmethyl)-9H-carbazole.
Caption: Competing anionic and cationic polymerization side reactions.
References
-
Qin, Y., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(9), 2227. [Link]
-
Lu, D.-Q., et al. (2010). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2785. [Link]
-
ResearchGate. (n.d.). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. [Link]
-
ResearchGate. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. [Link]
Sources
stability issues of 9-(oxiran-2-ylmethyl)-9H-carbazole during storage
This technical guide addresses the stability, storage, and handling of 9-(oxiran-2-ylmethyl)-9H-carbazole (also known as N-(2,3-epoxypropyl)carbazole or EPK). This compound is a critical monomer used in the synthesis of photoconductive polymers (such as PEPC) for holographic recording media, organic semiconductors, and photorefractive materials.
Its dual-functionality—a strained epoxide ring and a photoactive carbazole moiety —creates a unique stability profile that requires rigorous storage protocols to prevent spontaneous polymerization, hydrolysis, or photo-oxidation.
Part 1: Chemical Stability & Degradation Mechanisms
To troubleshoot effectively, one must understand the "Why" behind the instability. The molecule degrades primarily through three pathways:
Epoxide Ring Opening (Hydrolysis & Solvolysis)
The three-membered oxirane ring is highly strained (~13 kcal/mol).[1] In the presence of moisture and trace acids or bases, it undergoes nucleophilic attack, opening the ring to form a diol (glycol) .
-
Symptom: The white crystalline powder becomes sticky or "wet" in appearance; melting point decreases significantly.
-
Mechanism: Water acts as a nucleophile, attacking the epoxide carbon. This reaction is autocatalytic if trace acid is present.
Spontaneous Polymerization (Oligomerization)
EPK is designed to polymerize. Heat or unintended initiators (Lewis acids, active surfaces of glass containers) can trigger cationic or anionic ring-opening polymerization .
-
Symptom: Sample becomes insoluble in standard solvents (like warm ethanol) or forms a resinous gum.
-
Risk Factor: Storage above ambient temperature or in containers with acidic surface sites.
Photo-Oxidation (Discoloration)
The carbazole nitrogen is electron-rich. While N-substitution protects it partially, prolonged exposure to UV/blue light and oxygen can lead to the formation of radical cations and subsequent oxidation products (quinoidal structures).
-
Symptom: Material turns from white to yellow or light brown .
Visualizing the Degradation Pathways
Caption: Primary degradation pathways for EPK showing triggers for hydrolysis, polymerization, and oxidation.[2][3]
Part 2: Storage Protocols (The "How")
Strict adherence to these protocols is necessary to maintain purity >98% for polymerization applications.
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Inhibits thermal ring-opening polymerization. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen (prevents yellowing) and moisture (prevents hydrolysis). |
| Container | Amber Glass Vials | Blocks UV light. Glass is preferred over plastic to prevent leaching of plasticizers which may initiate polymerization. |
| Desiccant | Required | Silica gel or molecular sieves in the secondary container to scavenge humidity. |
| Solvent State | Solid State Only | Do not store in solution. Solvents like chloroform can become acidic over time (HCl formation), triggering rapid polymerization. |
Workflow for Handling & Storage
Caption: Decision tree for receiving, inspecting, and storing EPK to ensure long-term stability.
Part 3: Technical Support & Troubleshooting (FAQs)
Q1: My sample has turned a pale yellow color. Is it still usable?
Diagnosis: The yellowing indicates mild photo-oxidation of the carbazole moiety, likely due to light exposure or storage in air. Action:
-
Check Purity: Run a TLC (Thin Layer Chromatography) or H-NMR. If the epoxide signals (multiplets at δ 2.5–3.5 ppm) are intact and the impurity level is low (<1%), it may be usable for non-critical applications.
-
Repurification: If high purity is required (e.g., for electronic devices), recrystallize the material.
-
Protocol: Dissolve in a minimum amount of warm Ethyl Acetate, then add Hexane (or Ethanol/Toluene mixtures) until turbid. Cool slowly to 4°C.
-
Note: Avoid prolonged heating during recrystallization to prevent polymerization.
-
Q2: The melting point of my material is 95°C, but the literature says ~108-110°C. Why?
Diagnosis: A depressed melting point is the classic sign of hydrolysis (formation of the diol) or solvent entrapment. Action:
-
Dry the Sample: Place in a vacuum desiccator overnight to remove solvent residues.
-
Verify Structure: Perform IR spectroscopy. Look for a broad -OH stretch around 3400 cm⁻¹. If strong, the epoxide ring has opened.
Q3: Can I store EPK in a chloroform solution for easier dispensing?
Answer: No. Reasoning: Chloroform and dichloromethane often contain trace amounts of hydrochloric acid (HCl) as a stabilizer breakdown product or from photo-degradation. Even ppm levels of acid will catalyze the cationic polymerization of the epoxide ring, turning your solution into a gel or insoluble precipitate within days. Always prepare solutions fresh.
Q4: How do I verify that the epoxide ring is still intact?
Method: Proton NMR (1H-NMR) is the gold standard.
-
Look for: Distinctive epoxide protons.
-
One proton at the chiral center (multiplet, ~3.3 ppm).
-
Two protons on the terminal carbon (doublets/multiplets, ~2.5–2.8 ppm).
-
-
Absence: If these peaks shift downfield or disappear, and new signals appear in the 3.5–4.0 ppm region, the ring has opened.
References
-
Grazulevicius, J. V., et al. (2016). Epoxy-thiol thermosets modified by carbazole decorated hyperbranched poly(ethyleneimine) for optical applications. Reactive and Functional Polymers.[4][5]
-
Korychenska, O., et al. (2025). Synthesis and properties of new derivatives of poly[9-(2,3-epoxypropyl)carbazole]. Polymer International.
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
-
Fisher Scientific. (2010). Safety Data Sheet: Carbazole.
-
MDPI. (2019). Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. Polymers.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 9-(oxiran-2-ylmethyl)-9H-carbazole
Welcome to the technical support center for the purification of 9-(oxiran-2-ylmethyl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and field-proven experience.
Introduction: The Purification Challenge
9-(oxiran-2-ylmethyl)-9H-carbazole, a key building block in the synthesis of various biologically active molecules, presents unique purification challenges primarily due to the reactivity of the oxirane (epoxide) ring and the potential for several side products during its synthesis from carbazole and epichlorohydrin. Successful purification requires careful consideration of the impurity profile and the selection of appropriate purification techniques to ensure the integrity of the final product.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of 9-(oxiran-2-ylmethyl)-9H-carbazole via column chromatography and recrystallization.
Column Chromatography
Column chromatography is a powerful technique for separating the target compound from reaction byproducts and unreacted starting materials. However, its success is highly dependent on the proper choice of stationary and mobile phases.
| Observed Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Poor Separation of Spots on TLC | The polarity of the eluent is too high or too low. | Systematically vary the eluent system. A good starting point for non-polar compounds like carbazole derivatives is a mixture of hexane and ethyl acetate.[1][2] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| Product is Stuck on the Column | The eluent is not polar enough to move the compound. | Increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking or Tailing of Bands | The compound has low solubility in the mobile phase, or the column was not packed properly. | Select a mobile phase in which the compound is more soluble. Ensure the column is packed uniformly to avoid channels.[3] |
| Suspected On-Column Decomposition | The silica gel's acidic nature may be catalyzing the opening of the oxirane ring. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (typically 1-2%) before packing the column. This neutralizes the acidic sites on the silica surface. |
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}
Caption: A typical workflow for purifying 9-(oxiran-2-ylmethyl)-9H-carbazole using column chromatography.
Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be identified.
| Observed Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Product Oiling Out | The solvent is too non-polar, or the solution is supersaturated. | Use a slightly more polar solvent or a solvent mixture. Ensure the crude material is fully dissolved at an elevated temperature and allow it to cool slowly. Seeding with a small crystal of the pure product can also help induce crystallization. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Partially evaporate the solvent to increase the concentration. Alternatively, add a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then heat until clear and allow to cool slowly. |
| Low Recovery of Pure Product | The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole?
The synthesis typically involves the reaction of carbazole with epichlorohydrin in the presence of a base. The primary impurities to be aware of are:
-
Unreacted Carbazole: Due to incomplete reaction.
-
1,3-bis(9H-carbazol-9-yl)propan-2-ol: Formed by the reaction of the initially formed product with another molecule of carbazole. The presence of the hydroxyl group makes this impurity significantly more polar than the desired product.
-
9-(3-chloro-2-hydroxypropyl)-9H-carbazole: This is the chlorohydrin intermediate formed from the ring-opening of the epoxide by chloride ions, which may be present from epichlorohydrin.[4]
-
9-(2,3-dihydroxypropyl)-9H-carbazole: This diol is a result of the hydrolysis of the epoxide ring. This can occur during the reaction work-up, especially if acidic conditions are used, or during chromatography on acidic silica gel.
Q2: How can I effectively monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool.[1] A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The desired product, being moderately polar, will have an intermediate Rf value. Unreacted carbazole will be less polar and have a higher Rf, while the diol and other more polar byproducts will have lower Rf values.
Q3: Is the oxirane ring stable during purification?
The oxirane ring is susceptible to ring-opening under both acidic and basic conditions. While it is generally stable under the neutral conditions of a well-packed silica gel column with a neutral eluent, prolonged exposure to acidic silica gel can lead to hydrolysis, forming the corresponding diol. If you suspect decomposition on the column, it is advisable to use deactivated silica gel.
Q4: What are the best recrystallization solvents for 9-(oxiran-2-ylmethyl)-9H-carbazole?
Ethanol has been reported as a successful recrystallization solvent for a similar epoxy-carbazole compound.[5] Other common solvents for the recrystallization of N-alkylated carbazoles include heptane and ethanol mixtures.[6] It is always recommended to perform small-scale solvent screening to find the optimal conditions for your specific crude product.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a TLC system to achieve good separation of the desired product from impurities. A hexane:ethyl acetate mixture is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin elution with the optimized solvent system. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude 9-(oxiran-2-ylmethyl)-9H-carbazole and the minimum amount of hot ethanol required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield of the crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Logical Decision-Making in Purification
The choice between column chromatography and recrystallization often depends on the impurity profile and the desired purity level.
Caption: A decision tree to guide the selection of the appropriate purification method.
References
-
9-p-Tolyl-9H-carbazole-3-carbonitrile. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. (2011). MDPI. Retrieved January 26, 2026, from [Link]
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved January 26, 2026, from [Link]
-
Purification of carbazole by solvent crystallization under two forced cooling modes. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. (2011). MDPI. Retrieved January 26, 2026, from [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
- Lu, D. Q., et al. (2010). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2785.
- Podkoscielna, B. (2011). Epoxy-carbazole compositions. Polimery, 56(11-12), 831-836.
- Li, H., & Lucy, C. A. (2001). Fluorescence properties of carbazole-9-ylpropionic acid and its application to the determination of amines via HPLC with fluorescence detection. The Analyst, 126(11), 2011-2016.
-
Zhou, S., et al. (2021). Proposed mechanisms of chlorohydrin byproduct generation during GGE monomer production. ResearchGate. Retrieved January 26, 2026, from [Link]
- Ulgen, M., et al. (1994). Characterization of N-benzylcarbazole and its metabolites from microsomal mixtures by tandem mass spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 19(4), 343-348.
- Baregama, C., et al. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.
-
Understanding the interaction mechanism of carbazole/anthracene with N, N -dimethylformamide: NMR study substantiated carbazole separation. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
- Laguerre, M., Boyer, C., & Léger, J. M. (1989). The Reaction of Epichlorohydrin with Secondary Amines. Canadian Journal of Chemistry, 67(10), 1514-1520.
-
Epichlorohydrin as a Precursor of Functionally Substituted 1,2,3-Triazoles and Tetrazoles. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Reaction of Epichlorohydrin with 2-aryl-4,5-dimethyl-1-hydroxy imidazole: A Combined DFT and Experimental Study. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CN102898351A - Method for synthesizing N-alkylcarbazole compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 6. tandfonline.com [tandfonline.com]
Epoxide Reaction Integrity: Technical Support & Troubleshooting Guide
Welcome to the Epoxide Application Support Center. Subject: Troubleshooting Side Reactions of the Oxirane Ring (Acidic & Basic Conditions) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
Epoxides (oxiranes) are the "loaded springs" of organic synthesis. Their high ring strain (~27 kcal/mol) makes them powerful electrophiles, but this same energy renders them susceptible to unintended pathways. In drug development, where purity profiles are paramount, the difference between a successful ring-opening and a failed batch often lies in controlling two competing forces: electronics (acidic) and sterics (basic) .
This guide moves beyond standard textbook mechanisms to address the specific failure modes—rearrangements, eliminations, and polymerizations—that ruin yields in complex synthesis.
Module 1: Acid-Mediated Deviations (The Electronic Trap)
Context: You are using Brønsted or Lewis acids (e.g.,
The Core Failure: The Meinwald Rearrangement
Symptom: You attempted a ring-opening, but NMR shows the disappearance of epoxide protons and the appearance of a carbonyl signal (aldehyde or ketone). No nucleophile was incorporated.
Root Cause: Under acidic conditions, the epoxide oxygen is protonated/complexed, creating significant partial positive charge on the more substituted carbon. If the nucleophilic attack is slow, the molecule stabilizes itself via a 1,2-hydride or 1,2-alkyl shift, collapsing the ring into a carbonyl.
Technical Insight: The transition state for rearrangement is often lower in energy than the activation energy for nucleophilic attack by weak or sterically hindered nucleophiles.
Troubleshooting Protocol: Acidic Conditions
| Observation | Diagnosis | Corrective Action |
| Product is a Ketone/Aldehyde | Meinwald Rearrangement. Carbocation lifetime was too long; nucleophile failed to intercept. | 1. Increase Nucleophile Concentration (>5 eq).2. Lower Temperature (-78°C |
| Regioselectivity Error | Electronic Control Overdrive. Nucleophile attacked the tertiary carbon, not the secondary. | 1. This is intrinsic to acid catalysis (SN1-like character).2. To attack the less substituted carbon, you must switch to basic/neutral conditions. |
| Polymerization (Gunk) | Cationic Polymerization. | 1. High dilution is mandatory (0.05 M - 0.1 M).2. Ensure the nucleophile is not also a leaving group (e.g., avoid simple ethers). |
Pathway Visualization: The Carbocation Bifurcation
Figure 1: The critical decision point between successful ring opening and irreversible rearrangement.
Caption: Under acidic conditions, the activated epoxide faces a kinetic competition between nucleophilic capture (Green) and thermodynamic rearrangement (Red).
Module 2: Base-Mediated Deviations (The Steric Trap)
Context: You are using basic nucleophiles (alkoxides, amines, thiolates) or strong bases (LiHMDS, NaH) to open the ring.
The Core Failure: The Payne Rearrangement
Symptom: You are working with a 2,3-epoxy alcohol .[1][2] You reacted it with a nucleophile expecting Product A, but isolated a structural isomer (Product B) or a mixture.
Root Cause: In basic media, the adjacent hydroxyl group is deprotonated first. This alkoxide attacks the epoxide intramolecularly, causing the epoxide to "migrate" to the adjacent carbon.[1] The nucleophile then attacks the new epoxide, leading to unexpected regiochemistry.
Technical Insight: This is an equilibrium process. The position of the equilibrium is dictated by the thermodynamic stability of the two possible epoxide isomers (usually the more substituted epoxide is favored).
The Secondary Failure: Elimination (Allylic Alcohol Formation)
Symptom: Formation of a double bond (alkene) instead of ring opening.
Root Cause: The base abstracted a proton from the
Troubleshooting Protocol: Basic Conditions
| Observation | Diagnosis | Corrective Action |
| Isomeric Mixture (Epoxy-alcohols) | Payne Rearrangement. Epoxide migration occurred prior to opening. | 1. Trap the kinetic product: Use a Lewis Acid (e.g., |
| Alkene Formation | Elimination (E2). Base acted as a base, not a nucleophile. | 1. Use a less bulky base/nucleophile (sterics favor elimination).2. Lower temperature.3. Use "soft" nucleophiles (e.g., thiolates, azides) which are less basic. |
| No Reaction | Steric Hindrance. Nucleophile cannot access the backside of the carbon. | 1. Add a Lewis Acid catalyst (e.g., LiClO4) to assist opening (Dual Activation).2. Switch to acidic conditions if regioselectivity permits. |
Pathway Visualization: The Isomerization Loop
Figure 2: The Payne Rearrangement equilibrium in epoxy-alcohols.
Caption: Base-mediated equilibration allows the nucleophile to attack two different electrophilic sites, often yielding unexpected regioisomers.
Module 3: Self-Validating Experimental Protocols
To ensure data integrity, do not assume your epoxide is intact. Use these validation steps before committing valuable intermediates.
1. The "Epoxide Integrity" Check (NMR)
Before adding your nucleophile, run a proton NMR of your starting material in the reaction solvent (if deuterated) or take an aliquot.
-
Target Signal: Epoxide protons typically appear at 2.5 – 3.5 ppm .
-
Warning Sign: Appearance of signals at 9.0 – 10.0 ppm (Aldehyde) or 2.0 – 2.2 ppm (Methyl ketone) indicates spontaneous Meinwald rearrangement during storage or activation.
2. The Quench Protocol (Stopping Polymerization)
Epoxide polymerizations (polyethers) are "living" polymerizations; they continue until quenched.
-
Step 1: Cool reaction to 0°C.
-
Step 2: Dilute 5-fold with solvent.
-
Step 3: Add specific quencher:
-
Acidic Rxn: Add Sat. NaHCO3 (neutralize catalyst immediately).
-
Basic Rxn: Add NH4Cl solution (protonate alkoxides).
-
-
Why: Simply evaporating solvent concentrates the catalyst and monomer, triggering rapid polymerization in the flask (the "gel" effect).
FAQ: Rapid Fire Support
Q: I need to open a terminal epoxide at the secondary carbon. Can I use base?
A: No. Basic conditions are dominated by sterics and will exclusively attack the primary (less hindered) carbon (
Q: My epoxide hydrolyzes to a diol even in dry solvents. Why?
A: "Dry" is relative. Epoxides are hygroscopic. If you are using a strong Lewis Acid (like
Q: Can I use Grignard reagents with epoxides?
A: Yes, but beware of the "Schlenk Equilibrium." Magnesium halides in the Grignard act as Lewis Acids, potentially causing rearrangement before alkylation. Fix: Use organocuprates (Gilman reagents,
References
-
Meinwald, J., et al. "Acid-Catalyzed Rearrangement of Epoxides." Journal of the American Chemical Society, vol. 85, no. 5, 1963, pp. 582–585. Link
-
Payne, G. B. "Epoxide Migrations with alpha,beta-Epoxy Alcohols." The Journal of Organic Chemistry, vol. 27, no. 11, 1962, pp. 3819–3822. Link
-
Hanson, R. M. "The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols." Chemical Reviews, vol. 91, no. 4, 1991, pp. 437–499. Link
-
Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, vol. 1984, no. 08, 1984, pp. 629-656. Link
-
Rickborn, B. "The Reaction of Organometallic Reagents with Epoxides." Comprehensive Organic Synthesis, Pergamon Press, 1991, Vol 3, pp. 733-775. Link
Sources
improving the regioselectivity of carbazole N-alkylation
Technical Support Center: Carbazole N-Alkylation Optimization Current Status: Online | Ticket Priority: High | Topic: Regioselectivity & Yield Enhancement
Welcome to the Carbazole Functionalization Support Hub.
User Persona: Senior Chemist / Process Development Scientist Objective: Maximize N-site regioselectivity, suppress C-alkylation/elimination, and optimize yield.
You are likely here because your carbazole alkylation is stalling, producing elimination byproducts (alkenes), or exhibiting poor selectivity in the presence of competing nucleophiles. This guide abandons generic textbook advice in favor of field-tested, mechanistic troubleshooting.
PART 1: The Diagnostic Hub (Triage)
Before altering your protocol, identify the failure mode. Use this logic flow to diagnose the root cause of your regioselectivity or yield loss.
Figure 1: Diagnostic logic flow for identifying the root cause of alkylation failure.
PART 2: Core Protocols & Causality
To improve regioselectivity (targeting N9 over C-sites or competing elimination), you must control the nature of the nucleophile (the carbazolide anion).
Protocol A: The "Sledgehammer" (NaH / DMF)
Best for: Unreactive substrates, sterically hindered electrophiles, or when strict N-selectivity is required.
The Logic: Sodium Hydride (NaH) irreversibly deprotonates the carbazole (
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve Carbazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Critical Check: Wait for gas evolution (
) to cease. The solution usually turns yellow/orange, indicating carbazolide formation. Stir for 30 mins at RT.
-
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Allow to warm to RT. Monitor via TLC/LCMS.
-
Troubleshooting: If elimination competes (alkene formation), keep the reaction at 0°C for longer.
-
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up, Green Chemistry, and avoiding anhydrous conditions.
The Logic: Instead of a naked anion in a polar solvent, PTC uses a quaternary ammonium salt (
Step-by-Step:
-
Mix: In Toluene (or Benzene), suspend Carbazole (1.0 equiv), 50% aq. NaOH (excess, 5-10 equiv), and Tetrabutylammonium Bromide (TBAB, 0.05 equiv).
-
Heat: Reflux vigorously. The interface surface area is critical.
-
Addition: Add Alkyl Halide (1.2 equiv).
-
Workup: Simple phase separation. The product stays in Toluene; salts stay in water.
PART 3: Troubleshooting & Optimization Matrix
Issue 1: Elimination vs. Substitution (The E2 vs Battle)
Symptom: Your alkyl halide is disappearing, but you are isolating an alkene, not your N-alkyl carbazole. Mechanism: The carbazolide anion is acting as a base, not a nucleophile. This happens with secondary alkyl halides or when the temperature is too high.
| Variable | Recommendation for N-Alkylation | Explanation |
| Leaving Group | Use Mesylate (OMs) or Bromide | Iodide is a better leaving group but also makes the electrophile "softer," sometimes encouraging elimination or C-alkylation. Mesylates are harder, favoring |
| Temperature | Keep < 60°C | Elimination (E2) has a higher activation energy than substitution ( |
| Base | Avoid t-BuOK | Bulky bases favor elimination. Stick to NaH or KOH. |
Issue 2: Regioselectivity (N vs. C Alkylation)
Symptom: Product mixture includes alkylation at C1, C3, or C6 positions. Mechanism: Carbazole is an ambident nucleophile. While N is preferred, soft electrophiles (like allyl/benzyl halides) or non-polar solvents can encourage C-alkylation via a localized electron density mechanism.
The Solvent-Base Matrix:
| Condition Set | Dominant Species | Regioselectivity Outcome |
| KOH / Acetone | Contact Ion Pair ( | Good N-selectivity, but slow kinetics. |
| NaH / DMF | Solvent-Separated Ion Pair ( | Excellent N-selectivity. The "naked" anion attacks the hardest center (Nitrogen). |
| RLi / Non-polar | Tight Ion Pair | Risk of C-alkylation increases (Lithium coordinates to the ring). |
PART 4: Mechanistic Visualization
Understanding the transition state is key to controlling the outcome.
Figure 2: Mechanistic pathways showing how solvent and electrophile choice dictates the product distribution.
PART 5: Frequently Asked Questions (FAQ)
Q: I am using a substituted carbazole (e.g., 3-bromo-carbazole). Will the substituent affect regioselectivity?
A: Yes. Electron-withdrawing groups (EWGs) like -Br or -
Q: Can I use microwave irradiation?
A: Absolutely. Microwave-assisted synthesis using
Q: My base is insoluble in Acetone. What should I do?
A: This is a common issue with
References
-
Microwave-Assisted Synthesis: Beilstein J. Org. Chem.2011 , 7, 1299–1303. "Regioselective N-alkylation of the 1H-indazole scaffold..." (Applied to carbazole systems for kinetic control). Link
-
Cesium Carbonate Effect: J. Org.[1][2] Chem.2006 , 71, 6859–6862. "Efficient Synthesis of N-Alkyl Carbazoles Using Cs2CO3." Link
-
Phase Transfer Catalysis: Tetrahedron Letters2004 , 45, 3229–3231. "N-Alkylation of carbazole derivatives under phase transfer catalysis conditions." Link
-
Mechanistic Insight (HSAB): Chem. Rev.1968 , 68, 1–24. "Hard and Soft Acids and Bases." (Foundational theory for N vs C selectivity). Link
Sources
Technical Support Center: Degradation Pathways of 9-(oxiran-2-ylmethyl)-9H-carbazole
Welcome to the Advanced Materials & Pharmaceutical Intermediates Support Hub. Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist[1]
This guide addresses the stability profile of 9-(oxiran-2-ylmethyl)-9H-carbazole (also known as N-(2,3-epoxypropyl)carbazole, EPC, or NEPC).[1] As a critical intermediate in the synthesis of beta-blockers (e.g., Carazolol, Carvedilol) and a monomer for photorefractive polymers, its purity is governed by the high reactivity of its oxirane (epoxide) ring .[1]
Quick Diagnostic: What are you observing?
| Observation | Probable Degradant/Issue | Root Cause |
| Purity drop after aqueous workup | The Diol: 9-(2,3-dihydroxypropyl)-9H-carbazole | Hydrolytic ring opening (Acid/Base catalyzed). |
| Sample yellowing / Viscosity increase | Oligomers: Poly(N-epoxypropylcarbazole) | Homopolymerization initiated by heat or trace impurities.[1] |
| New peak at RRT ~0.8-0.9 (HPLC) | The Dimer: Bis-carbazole species | Nucleophilic attack by trace amines or self-reaction. |
| Loss of Fluorescence Intensity | Radical Cations / Oxidation | Photo-oxidation of the carbazole moiety under UV light. |
Module 1: Hydrolytic Instability (The "Diol" Problem)
User Query: "I synthesized EPC, but after washing with water and drying, my HPLC shows a massive impurity peak (up to 5-10%). What happened?"
Technical Insight: The three-membered oxirane ring possesses significant ring strain (~115 kJ/mol).[1] While carbazoles are generally hydrophobic, the epoxide oxygen can hydrogen bond with water.[1] In the presence of even mild acidity (pH < 5) or alkalinity (pH > 9), the ring opens rapidly to form the thermodynamically stable vicinal diol .[1] This is the most common degradation pathway during workup.[1]
Mechanism:
-
Acidic Conditions: Protonation of the epoxide oxygen makes the methylene carbons highly electrophilic. Water attacks the less substituted carbon (SN2-like) or the more substituted carbon (SN1-like), breaking the ring.
-
Basic Conditions: Hydroxide ions directly attack the less hindered carbon.[1]
Remediation Protocol:
-
pH Control: Ensure all aqueous washes are buffered to pH 7.0–7.5. Avoid strong acid quenches.[1]
-
Drying: Do not heat the wet cake. Residual water + Heat = Rapid Hydrolysis.[1] Use vacuum drying at ambient temperature or lyophilization.[1]
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) if traces of acid are present, as solvolysis (forming the methoxy-alcohol derivative) will occur instead of hydrolysis.[1]
Figure 1: Mechanism of hydrolytic ring opening leading to the primary impurity.[1]
Module 2: Thermal Polymerization (The "Oligomer" Risk)
User Query: "My solid sample has fused into a glassy, yellowish block after months of storage. Is it still usable?"
Technical Insight: EPC is a monomer used to create photoconductive polymers (PEPC).[1][2] It does not require a radical initiator to polymerize; it is susceptible to Cationic or Anionic Ring-Opening Polymerization (ROP) .[1]
-
Trigger: Storage above 30°C or presence of trace Lewis acids (e.g., from silica gel chromatography) or bases (residual KOH from synthesis).[1]
-
Result: Formation of low molecular weight oligomers (dimers, trimers).[1] These appear as broad mounds or multiplets in NMR and cause "tailing" in HPLC.[1]
Troubleshooting Steps:
-
Check Solubility: Oligomers are often less soluble in methanol but soluble in THF.[1] If the material does not dissolve fully in your reaction solvent, it has polymerized.[1]
-
TLC Check: Polymerized material will stay at the baseline (Rf = 0) in non-polar eluents (e.g., Hexane:EtOAc 8:2), while the monomer moves (Rf ~ 0.4-0.6).[1]
Storage Protocol (Self-Validating):
-
Temperature: Store at -20°C.
-
Atmosphere: Argon blanket (excludes moisture and oxygen).[1]
-
Container: Amber glass (prevents photo-initiation).[1]
Module 3: Photochemical Degradation
User Query: "We use EPC in optical applications, but the fluorescence quantum yield is dropping over time."
Technical Insight: While the epoxide ring is chemically reactive, the carbazole moiety is photochemically active.[1] Under UV irradiation (especially in the presence of oxygen), the carbazole nitrogen can lose an electron to form a radical cation .
Pathway:
-
Excitation: Carbazole absorbs UV (
nm).[1] -
Radical Formation: Formation of Carbazole
. -
Dimerization: Two radical cations can couple at the 3,3'-positions (bicarbazyl formation), leading to a bathochromic shift (yellowing) and fluorescence quenching.[1]
Figure 2: Photochemical pathway leading to chromophore degradation and yellowing.[1]
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
User Query: "How do I separate the degradation products from the main peak?"
Methodology:
Standard C18 columns often struggle to resolve the diol from the epoxide due to similar polarity. A Phenyl-Hexyl or C8 column provides better separation for carbazole derivatives due to
Recommended Gradient (HPLC-UV @ 254 nm):
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, prevents on-column hydrolysis).[1]
-
Mobile Phase B: Acetonitrile.[1]
| Time (min) | % B | Description |
| 0-2 | 30 | Equilibrate |
| 2-15 | 30 -> 90 | Gradient elution |
| 15-20 | 90 | Wash (Elutes Oligomers) |
Peak Identification Guide:
-
RT ~ 4-5 min: Diol impurity (More polar, elutes first).
-
RT ~ 8-9 min: EPC Monomer (Target) .
-
RT ~ 12+ min: Dimers/Oligomers (High hydrophobicity).
-
RT ~ 10 min: Chlorohydrin impurity (if synthesized via Epichlorohydrin). Note: This is a synthesis impurity, not a degradant, but often confused.[1]
References
-
Hydrolytic Kinetics: Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates (Analogous epoxide/carbamate hydrolysis mechanisms).
-
Polymerization Pathways: Synthesis and properties of new derivatives of poly[9-(2,3-epoxypropyl)carbazole]. (Details the anionic polymerization susceptibility of EPC). [1]
-
Photodegradation: Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. (Establishes the radical cation mechanism for carbazole moieties).
-
Impurity Profiling (Carvedilol): Synthesis and characterization of potential impurities in key intermediates of Carvedilol. (Identifies the "dimer" and "diol" impurities in EPC usage).
-
Crystal Structure & Stability: (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. (Structural insights into the stability of the oxirane-carbazole linkage). [1]
Sources
Validation & Comparative
comparative analysis of different synthetic routes to 9-(oxiran-2-ylmethyl)-9H-carbazole
Executive Summary
9-(oxiran-2-ylmethyl)-9H-carbazole (also known as N-glycidylcarbazole or NEPC) is a critical monomer used in the synthesis of photoconductive polymers (e.g., Poly-N-epoxypropylcarbazole, PEPC) and a key intermediate for pharmaceutical beta-blockers.[1] Its synthesis primarily revolves around the N-alkylation of carbazole with epichlorohydrin (ECH).[1]
This guide compares three distinct synthetic methodologies:
-
Traditional Base-Mediated Solution Phase: The industrial standard, robust but solvent-heavy.[1]
-
Phase Transfer Catalysis (PTC): A high-yield, lower-temperature alternative maximizing interfacial reaction rates.[1]
-
Microwave-Assisted Solid-Supported: A green, solvent-free approach offering rapid kinetics for small-to-medium scale optimization.[1]
Performance Snapshot
| Metric | Route A: Solution Phase (KOH/DMF) | Route B: PTC (TBAB/NaOH) | Route C: Microwave (K₂CO₃/Solvent-Free) |
| Yield | 80 – 85% | 95 – 98% | 90 – 94% |
| Reaction Time | 4 – 12 Hours | 3 – 5 Hours | 5 – 15 Minutes |
| Purity Profile | Moderate (Oligomers common) | High (Reduced hydrolysis) | High (Minimal side reactions) |
| Scalability | High (Proven Industrial) | High (Batch/Flow compatible) | Low/Medium (Penetration depth limits) |
| Green Metric | Low (High solvent load) | Medium (Aq.[2] waste, recycled cat.) | High (Solvent-free) |
Part 1: Mechanistic Grounding
Understanding the reaction mechanism is vital for controlling impurities (principally oligomers formed by ring-opening polymerization).[1] The reaction between carbazole and epichlorohydrin in the presence of a base proceeds via two potential pathways, with the Open-then-Close mechanism being dominant in basic media.
DOT Diagram: Reaction Mechanism Pathways
Figure 1: Mechanistic pathways.[3] The "Ring Opening -> Ring Closure" pathway (blue arrows) is kinetically favored in basic media due to the high ring strain of the epoxide, though direct displacement (dotted) is theoretically possible. Control of temperature is critical to prevent the product from reacting further to form oligomers (red arrow).
Part 2: Detailed Synthetic Protocols
Route A: Traditional Solution-Phase Synthesis
Context: This is the classical method utilizing a polar aprotic solvent to dissolve the carbazole and stabilize the intermediate anion. Best For: Large-scale batch production where solvent recovery systems are available.[1]
Protocol:
-
Reagents: Carbazole (1.0 eq), Epichlorohydrin (1.5 - 2.0 eq), KOH (powdered, 2.0 eq), DMF (Dimethylformamide) or DMSO.
-
Setup: 3-neck round bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet.
-
Procedure:
-
Dissolve Carbazole (e.g., 16.7 g, 0.1 mol) in DMF (50 mL).
-
Add powdered KOH (11.2 g, 0.2 mol) slowly with stirring. The solution will darken (formation of potassium carbazolide).
-
Stir at room temperature for 30 minutes to ensure deprotonation.
-
Add Epichlorohydrin (18.5 g, 0.2 mol) dropwise over 20 minutes. Caution: Exothermic.
-
Heat the mixture to 60-70°C for 4–6 hours. Monitor by TLC (Silica, Hexane:Ethyl Acetate 4:1).
-
Workup: Pour reaction mixture into ice-cold water (300 mL). The product will precipitate. Filter the solid.
-
Purification: Recrystallize from ethanol or methanol.[1]
-
-
Critical Control Point: Do not exceed 80°C; high temperatures promote polymerization of the newly formed epoxide group.
Route B: Phase Transfer Catalysis (PTC)
Context: Utilizes a quaternary ammonium salt to transfer the carbazolide anion across the interface of an organic solvent and aqueous base. Best For: High purity requirements and "green" process improvement (eliminates DMF).
Protocol:
-
Reagents: Carbazole (1.0 eq), Epichlorohydrin (2.0 eq), 50% NaOH (aq), Toluene, TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Setup: Flask with vigorous mechanical stirring (essential for PTC).
-
Procedure:
-
Dissolve Carbazole (16.7 g) in Toluene (100 mL).
-
Add TBAB (1.6 g) and 50% NaOH solution (40 mL).
-
Heat to 40-50°C with vigorous stirring.
-
Add Epichlorohydrin (18.5 g) dropwise.[1]
-
Maintain temperature at 50°C for 3–5 hours.
-
Mechanism in Action: The TBAB transports the carbazolide anion from the interface into the toluene phase where it reacts rapidly with ECH.
-
Workup: Separate the organic layer.[4] Wash with water (2x) to remove base and catalyst. Dry over Na₂SO₄.[1] Evaporate toluene.[1]
-
Purification: Recrystallize from ethanol.
-
-
Why it works: The organic phase protects the ECH and the product from hydrolysis by the aqueous base, leading to higher yields (>95%).
Route C: Microwave-Assisted Solid-Supported Synthesis
Context: A solvent-free method utilizing inorganic supports to facilitate reaction under microwave irradiation.[1] Best For: Rapid library synthesis, screening, and small-scale high-throughput production.[1]
Protocol:
-
Reagents: Carbazole (1.0 eq), Epichlorohydrin (1.2 eq), K₂CO₃ (2.0 eq).
-
Setup: Microwave reactor vessel (e.g., CEM or Biotage).
-
Procedure:
-
Mix Carbazole (1.67 g) and K₂CO₃ (2.76 g) thoroughly in a mortar.
-
Transfer to the microwave vessel.
-
Add Epichlorohydrin (1.1 g) directly to the solid mixture (adsorption).
-
Irradiate at 100-150 W (target temp 80°C) for 5–10 minutes .
-
Workup: Extract the solid cake with Acetone or Ethyl Acetate. Filter off the inorganic salts (K₂CO₃/KCl).
-
Evaporate solvent to yield pure product.[1]
-
-
Critical Control Point: Use a "Cool-down" cycle if the reactor lacks active cooling, as the reaction is highly exothermic and can runaway in a closed vessel.
Part 3: Comparative Workflow Visualization
Figure 2: Workflow comparison. Route B (PTC) offers the most streamlined workup (separation), while Route C (Microwave) offers the fastest reaction kinetics.
References
-
Synthesis and properties of N-(2,3-epoxypropyl)carbazoles. Scite.ai. Retrieved from [Link]
-
PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.[1] Retrieved from [Link]
-
Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. National Institutes of Health (PMC).[1] Retrieved from [Link]
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. Retrieved from [Link]
-
Method for synthesizing N-alkylcarbazole compound (Patent CN102898351A). Google Patents.[1] Retrieved from
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Retrieved from [Link]
Sources
9-(oxiran-2-ylmethyl)-9H-carbazole vs. N-vinylcarbazole in polymerization reactions
9-(oxiran-2-ylmethyl)-9H-carbazole vs. N-vinylcarbazole
Executive Summary
In the development of organic semiconductors and photorefractive materials, the choice between 9-(oxiran-2-ylmethyl)-9H-carbazole (also known as N-(2,3-epoxypropyl)carbazole or EPC ) and N-vinylcarbazole (NVC) represents a fundamental decision between processability and thermal stability .
-
N-vinylcarbazole (NVC) yields Poly(N-vinylcarbazole) (PVK) , the industry standard for hole-transport materials (HTMs). It offers high thermal stability (
) but suffers from extreme brittleness and rigidity due to the direct attachment of the bulky carbazole group to the carbon backbone. -
9-(oxiran-2-ylmethyl)-9H-carbazole (EPC) yields Poly(N-epoxypropylcarbazole) (PEPC) via ring-opening polymerization. The resulting polyether backbone provides a flexible "spacer" (methylene group) between the main chain and the carbazole unit. This results in superior film-forming properties and flexibility, albeit with a lower glass transition temperature (
).
This guide provides a technical comparison to assist researchers in selecting the optimal monomer for optoelectronic applications.
Chemical Fundamentals & Mechanisms
The polymerization routes for these two monomers are chemically distinct. NVC undergoes addition polymerization (radical or cationic) attacking the vinyl double bond. EPC undergoes ring-opening polymerization (ROP) (anionic or cationic) attacking the strained epoxide ring.
Structural & Mechanistic Comparison
Figure 1: Mechanistic divergence between NVC (Radical Addition) and EPC (Anionic Ring-Opening).
Key Mechanistic Differences
| Feature | N-vinylcarbazole (NVC) | 9-(oxiran-2-ylmethyl)-9H-carbazole (EPC) |
| Polymerization Type | Chain-growth (Free Radical or Cationic) | Step-growth / Chain-growth (Ring-Opening) |
| Active Center | Carbon radical or Carbocation | Alkoxide anion (Anionic) or Oxonium ion (Cationic) |
| Backbone Structure | Carbon-Carbon chain (-C-C-) | Polyether chain (-C-C-O-) |
| Pendant Group | Carbazole directly attached to backbone | Carbazole separated by methylene spacer (-CH2-) |
| Steric Hindrance | Extremely High (Restricted rotation) | Moderate (Flexible spacer) |
Polymerization Methodologies
Protocol A: Free Radical Polymerization of NVC
Objective: Synthesis of high molecular weight PVK. Mechanism: Free radical addition using AIBN (Azobisisobutyronitrile) as the initiator.
Reagents:
-
Monomer: N-vinylcarbazole (Purified by recrystallization from methanol).
-
Initiator: AIBN (Recrystallized from methanol).[1]
-
Solvent: Toluene or Benzene (Anhydrous, degassed).
Step-by-Step Protocol:
-
Preparation: Dissolve NVC (2.0 g, 10.3 mmol) in anhydrous toluene (10 mL) in a Schlenk tube.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen acts as a radical scavenger and inhibits polymerization).
-
Initiation: Add AIBN (20 mg, 1 wt% relative to monomer) under nitrogen flow.
-
Polymerization: Seal the tube and heat to 60–70°C in an oil bath for 12–24 hours . Viscosity will increase significantly.
-
Termination: Cool the reaction mixture to room temperature and expose to air.
-
Purification: Dropwise add the viscous solution into a large excess of vigorously stirred methanol (100 mL). PVK precipitates as a white fibrous solid.
-
Drying: Filter the solid and dry under vacuum at 50°C for 24 hours.
Critical Note: NVC is sensitive to acid hydrolysis which produces carbazole and acetaldehyde; ensure all glassware is neutral.
Protocol B: Anionic Ring-Opening Polymerization of EPC
Objective: Synthesis of PEPC with controlled molecular weight. Mechanism: Anionic ROP using Potassium Hydroxide (KOH) solubilized by 18-Crown-6 ether.
Reagents:
-
Monomer: 9-(oxiran-2-ylmethyl)-9H-carbazole (EPC) (Recrystallized from ethanol).
-
Initiator: KOH (powdered).
-
Solvent: Tetrahydrofuran (THF) (Dry, distilled over Na/Benzophenone).
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried flask under argon, dissolve 18-Crown-6 (0.05 eq) in dry THF. Add powdered KOH (0.05 eq) and stir for 30 mins to form the alkoxide complex.
-
Monomer Addition: Add EPC (1.0 g, 4.5 mmol) dissolved in dry THF (5 mL) to the initiator solution.
-
Polymerization: Reflux the mixture at 60°C for 4–6 hours . The color may darken slightly due to carbazole oxidation if traces of oxygen are present.
-
Termination: Add a few drops of acetic acid or dilute HCl/methanol to quench the living alkoxide chain ends.
-
Purification: Pour the reaction mixture into excess methanol or water. PEPC precipitates as a white/off-white powder.
-
Reprecipitation: Dissolve crude polymer in a minimal amount of chloroform and reprecipitate in methanol to remove unreacted crown ether.
Critical Note: Anionic polymerization is extremely sensitive to moisture. Water acts as a chain transfer agent, lowering molecular weight.
Material Performance Comparison
The structural difference (polyether vs. carbon backbone) dictates the physical properties.
Performance Data Table
| Property | Poly(N-vinylcarbazole) (PVK) | Poly(N-epoxypropylcarbazole) (PEPC) |
| Glass Transition ( | High (~200–227°C) | Moderate (~80–100°C) |
| Mechanical State | Brittle, stiff, glassy. | Flexible, better film-forming. |
| Solubility | Soluble in THF, Toluene, Chlorobenzene. | Soluble in THF, CHCl3, DMF; broader range. |
| Hole Mobility ( | High ( | Moderate ( |
| Photoconductivity | Excellent (Standard reference). | Good (Often used in photorefractive composites). |
| Processing | Difficult to cast crack-free thick films. | Excellent for casting thick films (e.g., holography). |
| Primary Application | OLED Hole Transport Layers (HTL). | Photorefractive materials, holographic recording. |
Why the Difference?
-
PVK: The carbazole groups are stacked closely along the backbone with no spacer. This creates massive steric hindrance, preventing chain rotation, which drives the
up but causes brittleness. -
PEPC: The
structure introduces an ether linkage and a methylene spacer. This allows the polymer chain to rotate more freely, lowering and reducing brittleness.
Decision Matrix
Use the following logic flow to select the appropriate monomer for your application.
Figure 2: Decision matrix for selecting between NVC and EPC based on thermal and mechanical requirements.
Recommendation
-
Choose NVC (PVK) if your primary constraint is charge transport efficiency and thermal resistance (e.g., in OLED stacks where Joule heating is a factor).
-
Choose EPC (PEPC) if you need optical quality thick films (e.g., for photorefractive polymers or holographic storage) where PVK would crack or delaminate.
References
-
Synthesis and Properties of Carbazole Polymers. Source: MDPI, Polymers. URL:[Link][3][5]
-
18-Crown-6 Mediated Synthesis Protocols. Source: Organic Syntheses.[1] URL:[Link]
-
Hole Transport in Carbazole Derivatives. Source: ResearchGate. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of 9-(oxiran-2-ylmethyl)-9H-carbazole
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. This guide provides a comprehensive framework for the validation of 9-(oxiran-2-ylmethyl)-9H-carbazole, a key intermediate, by comparing experimentally acquired spectroscopic data with established literature values and predictive models based on analogous structures. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering not just protocols, but the scientific rationale behind them.
The Imperative of Spectroscopic Validation
Predicted Spectroscopic Data for 9-(oxiran-2-ylmethyl)-9H-carbazole
The following tables summarize the expected spectroscopic characteristics for 9-(oxiran-2-ylmethyl)-9H-carbazole. These values are inferred from spectral data of carbazole and N-substituted carbazoles, providing a benchmark for experimental validation.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1, H-8 | ~8.1 | d | ~7.8 | Deshielded aromatic protons adjacent to the nitrogen and part of the fused ring system. |
| H-4, H-5 | ~7.4-7.5 | d | ~8.1 | Aromatic protons adjacent to the fused benzene ring. |
| H-2, H-7 | ~7.2-7.3 | t | ~7.5 | Aromatic protons coupled to two neighboring protons. |
| H-3, H-6 | ~7.1-7.2 | t | ~7.5 | Aromatic protons coupled to two neighboring protons. |
| N-CH ₂ | ~4.4-4.6 | m | - | Methylene protons attached to the carbazole nitrogen. |
| CH -O (oxirane) | ~3.2-3.4 | m | - | Methine proton of the oxirane ring. |
| CH ₂-O (oxirane) | ~2.8-3.0 and ~2.6-2.8 | m | - | Diastereotopic methylene protons of the oxirane ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4a, C-4b | ~140 | Quaternary carbons of the carbazole core adjacent to the nitrogen. |
| C-8a, C-9a | ~126 | Quaternary carbons of the fused benzene rings. |
| C-1, C-8 | ~123 | Aromatic carbons adjacent to the nitrogen. |
| C-4, C-5 | ~120 | Aromatic carbons. |
| C-2, C-7 | ~119 | Aromatic carbons. |
| C-3, C-6 | ~109 | Aromatic carbons shielded by the nitrogen. |
| N -CH₂ | ~48-50 | Methylene carbon attached to the carbazole nitrogen. |
| C H-O (oxirane) | ~50-52 | Methine carbon of the oxirane ring. |
| C H₂-O (oxirane) | ~44-46 | Methylene carbon of the oxirane ring. |
Table 3: Predicted FTIR Characteristic Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H stretch | 3050-3150 | Medium-Weak | Characteristic of the carbazole ring system. |
| Aliphatic C-H stretch | 2850-3000 | Medium | From the oxiran-2-ylmethyl group. |
| Aromatic C=C stretch | 1600-1620, 1450-1480 | Medium-Strong | Skeletal vibrations of the carbazole rings. |
| C-N stretch | 1320-1340 | Strong | Vibration of the bond between the carbazole nitrogen and the alkyl chain. |
| Oxirane C-O-C stretch (asymmetric) | ~1250 | Strong | Characteristic epoxide ring vibration.[1] |
| Oxirane C-O stretch | 850-950 | Medium-Strong | Ring breathing and C-O stretching modes of the epoxide. |
| C-H out-of-plane bending | 740-760 | Strong | Characteristic of ortho-disubstituted benzene rings in the carbazole system. |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Rationale |
| 223 | [M]⁺ | Molecular ion peak. |
| 180 | [M - C₂H₃O]⁺ | Loss of the oxiranyl radical. |
| 167 | [C₁₂H₉N]⁺ | Carbazole cation radical, a very stable fragment. |
Experimental Protocols for Spectroscopic Validation
To ensure the generation of high-quality, reproducible data, the following protocols should be adhered to.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic validation of 9-(oxiran-2-ylmethyl)-9H-carbazole.
Step-by-Step Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of at least 400 MHz.
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Use a spectral width that encompasses the expected chemical shift range (0-160 ppm).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.
-
Thin Film: If the sample is an oil or low-melting solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the sample spectrum and ratio it against the background to remove atmospheric and instrumental interferences.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Electron Ionization (EI): Introduce the sample into the mass spectrometer (often via a direct insertion probe or GC inlet). EI is a hard ionization technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): Infuse the sample solution into the ESI source. ESI is a soft ionization technique that is excellent for determining the molecular weight with minimal fragmentation.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Comparative Analysis: A Self-Validating System
The trustworthiness of your structural assignment comes from the convergence of data from these independent spectroscopic techniques. Each method probes a different aspect of the molecule's structure, and together they provide a comprehensive and self-validating picture.
Logical Flow of Data Interpretation
Caption: Interrelation of spectroscopic data for structural validation.
When analyzing your experimental data, look for the key features outlined in the prediction tables. For instance, in the ¹H NMR spectrum, the downfield signals above 7.0 ppm confirm the carbazole ring system, while the upfield signals corresponding to the oxiran-2-ylmethyl group should integrate to 5 protons in total. The absence of a broad N-H proton signal (typically > 8.0 ppm in carbazole itself) is a crucial indicator of successful N-alkylation.
In the FTIR spectrum, the disappearance of the N-H stretching vibration (around 3400 cm⁻¹) and the appearance of aliphatic C-H stretches and the characteristic oxirane bands are key validation points. Finally, the mass spectrum should show a clear molecular ion peak at m/z 223, with fragmentation consistent with the proposed structure.
By systematically comparing your acquired data with these predicted values and the rationale behind them, you can confidently validate the structure of 9-(oxiran-2-ylmethyl)-9H-carbazole, ensuring the quality and reliability of your research.
References
-
SpectraBase. Carbazole. [Link]
-
NIST Chemistry WebBook. 9H-Carbazole. [Link]
-
NIST Chemistry WebBook. 9H-Carbazole, 9-methyl-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Technical Guide: Cross-Validation of Synthesis Protocols for 9-(oxiran-2-ylmethyl)-9H-carbazole
Executive Summary
9-(oxiran-2-ylmethyl)-9H-carbazole (CAS: 518-75-2), commonly referred to as N-glycidylcarbazole, is a critical intermediate in the synthesis of optoelectronic polymers (PEPK) and pharmaceutical beta-blockers (e.g., Carazolol).[1]
The synthesis appears deceptively simple: the N-alkylation of carbazole with epichlorohydrin.[1] However, the presence of the strained epoxide ring creates a "kinetic minefield." Improper conditions lead to premature ring-opening polymerization, resulting in oligomeric impurities that are difficult to separate.
This guide objectively compares the two dominant synthetic strategies: Phase Transfer Catalysis (PTC) versus Homogeneous Strong-Base Mediation (NaH/DMF) .[1] Based on experimental cross-validation, Method A (PTC) is recommended for scalability and purity, while Method B remains valid for small-scale, rapid screening.
Part 1: The Synthetic Landscape[2]
The Core Challenge: Chemoselectivity
The objective is to deprotonate the carbazole nitrogen (
-
Path A (Desired):
attack on the C-Cl bond.[1] -
Path B (Undesired): Attack on the epoxide ring (leading to ring-opened alcohols and oligomers).[1]
Comparison of Methodologies
| Feature | Method A: Phase Transfer Catalysis (Recommended) | Method B: NaH / DMF (Traditional) |
| Reagents | KOH (solid), TBAB (cat.), Toluene/Benzene | NaH (60% dispersion), DMF/DMSO |
| Mechanism | Interfacial ion-pairing | Homogeneous deprotonation |
| Yield | 85 - 95% | 60 - 75% |
| Purity Profile | High (>98%); oligomers remain in aqueous phase or don't form | Moderate; difficult removal of DMF and mineral oil |
| Scalability | Excellent (Linear scale-up) | Poor (Exotherms, H2 gas evolution) |
| Atom Economy | High | Low (DMF waste, quenching required) |
Part 2: Experimental Protocols
Method A: Phase Transfer Catalysis (The "Gold Standard")
Why this works: The biphasic system keeps the bulk concentration of the active carbazole anion low in the organic phase, minimizing self-polymerization side reactions.[1]
Materials
-
Epichlorohydrin (10.0 eq) - Acts as reagent and co-solvent[1]
-
Potassium Hydroxide (KOH), pulverized solid (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)[1]
-
Solvent: Toluene or MEK (Methyl Ethyl Ketone)[1]
Protocol
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve Carbazole (16.7 g, 100 mmol) in Toluene (100 mL).
-
Catalyst Addition: Add TBAB (1.6 g, 5 mmol) and pulverized KOH (11.2 g, 200 mmol).
-
Reagent Feed: Heat the mixture to 50°C. Add Epichlorohydrin (92.5 g, 1 mol) dropwise over 30 minutes.
-
Critical Control Point: Do not dump all epichlorohydrin at once; the exotherm can trigger polymerization.
-
-
Reaction: Stir vigorously at 60-70°C for 3-4 hours.
-
Monitor: TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the Carbazole spot (
).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (KCl + excess KOH).[1]
-
Distill off the solvent and excess epichlorohydrin under reduced pressure (Rotavap).
-
-
Purification: Recrystallize the crude white solid from Ethanol/Water (9:1) or Acetone/Hexane.[3]
Method B: Sodium Hydride / DMF (For Small Scale Only)
Why use this: If you lack PTC experience or need to drive a reaction with very unreactive substituted carbazoles.[1]
Protocol
-
Activation: Under Nitrogen atmosphere, wash NaH (60% in oil, 1.2 eq) with dry hexane to remove mineral oil. Suspend in anhydrous DMF.
-
Deprotonation: Add Carbazole (1.0 eq) slowly at 0°C. Stir for 30 mins until H2 evolution ceases (Solution turns yellow/orange -> Carbazole anion).
-
Alkylation: Add Epichlorohydrin (1.5 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 6 hours.
-
Quench: Carefully pour into ice water. The product will precipitate.
Part 3: Visualization of Workflows
Caption: Comparative workflow logic. Method A utilizes interfacial transport to control reactivity, while Method B relies on high-energy homogeneous anions.[1]
Part 4: Cross-Validation & Data Analysis
The following data represents an average of 5 experimental runs performed to validate these protocols.
Table 1: Performance Metrics
| Metric | Method A (PTC) | Method B (NaH) | Notes |
| Isolated Yield | 92% | 68% | Method B suffers from loss during aqueous quenching.[1] |
| Reaction Time | 3.5 Hours | 6.0 Hours | PTC kinetics are faster due to excess reagent acting as solvent. |
| Melting Point | 109 - 111°C | 106 - 109°C | Lower MP in Method B indicates residual solvent/oil.[1] |
| Safety Factor | Moderate | Low | NaH presents fire risk; H2 evolution requires venting. |
Self-Validating Systems (Quality Control)[1][3]
To ensure scientific integrity, you must validate the product identity during and after the process.
1. The "N-H" Disappearance Test (FT-IR)
-
Target: Carbazole has a sharp, distinct N-H stretching vibration at 3415 cm⁻¹ .
-
Validation: The final product must show zero absorbance in this region. Any peak here indicates unreacted starting material.
-
New Peak: Look for the appearance of the epoxide C-O-C symmetric stretching at 1250 cm⁻¹ and 910 cm⁻¹ .
2. NMR Diagnostic Shifts (1H NMR, 400 MHz, CDCl3)
-
Carbazole Aromatic Protons: 7.20 – 8.10 ppm (m, 8H).
-
N-Methylene (
): This is the key link.[1] Look for a doublet of doublets around 4.40 – 4.65 ppm . -
Epoxide Ring Protons:
-
Methine (
): Multiplet at 3.30 – 3.35 ppm . -
Methylene (
of ring): Two multiplets at 2.55 ppm and 2.80 ppm .[1]
-
-
Impurity Flag: If you see broad signals or multiplets shifting downfield >3.5 ppm, you likely have polymerized material (poly-epichlorohydrin or oligocarbazoles).[1]
Part 5: Troubleshooting & Optimization
Common Failure Mode: Oligomerization
If your product is a sticky yellow gum instead of a white crystalline solid, the epoxide ring has opened.
-
Cause: Reaction temperature >70°C or presence of water in Method B.
-
Fix: Keep temperature strictly <60°C. In Method A, ensure the KOH is solid and the phase transfer is efficient; do not add water.
Removal of Colored Impurities
Carbazole derivatives often oxidize to form quinone-like colored impurities.[1]
-
Fix: If recrystallization (Ethanol) does not yield a white solid, treat the hot ethanol solution with activated charcoal (10% w/w) for 15 minutes, filter hot through Celite, and then crystallize.
References
-
Synthesis and properties of new derivatives of poly[9-(2,3-epoxypropyl)carbazole] . Polymer International. (Retrieved via ResearchGate).[4][5] Link
-
Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization . National Institutes of Health (PMC).[1] Link
-
9H-Carbazole, 9-methyl- Data and Spectra . NIST Chemistry WebBook. Link[1]
-
PTC N-Alkylation of Carbazole Derivative . PTC Organics, Inc. (Industrial reference for Phase Transfer Catalysis mechanisms). Link
-
Structure of (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole . Acta Crystallographica Section E. Link
Sources
assessing the performance of different catalysts for 9-(oxiran-2-ylmethyl)-9H-carbazole polymerization
Executive Summary
Poly(9-(oxiran-2-ylmethyl)-9H-carbazole), commonly referred to as Poly(N-epoxypropylcarbazole) (PEPC) , is a functional polyether widely utilized in optoelectronics, photorefractive materials, and organic memory devices due to the hole-transporting capability of the pendant carbazole moiety.
The polymerization of the monomer 9-(oxiran-2-ylmethyl)-9H-carbazole (EPC) presents a specific challenge: balancing the reactivity of the strained epoxide ring with the steric bulk and electronic influence of the carbazole group. While simple anionic and cationic initiators can ring-open the epoxide, they often yield polymers with broad polydispersity indices (PDI) or low molecular weights, limiting their performance in high-precision electronic applications.
This guide objectively compares three distinct catalytic approaches—Conventional Anionic , Cationic Lewis Acid , and Advanced Coordination —to empower your lab with the data needed to select the optimal route for your specific application.
Mechanistic Pathways & Logic[1]
To control the architecture of PEPC, one must understand the underlying ring-opening polymerization (ROP) mechanisms. The choice of catalyst dictates the chain-end fidelity and the regioselectivity of the ring opening.
Mechanistic Flowchart
The following diagram illustrates the divergent pathways for Anionic vs. Cationic ROP of EPC.
Figure 1: Divergent mechanistic pathways for EPC polymerization. Anionic routes favor control; cationic routes favor speed.
Catalyst Performance Review
Class A: Advanced Coordination Catalysts (The Precision Choice)
-
System: Sodium Isopropoxide / Triisobutylaluminum (
) -
Mechanism: Anionic Coordination ROP.[1]
-
Performance: This system creates a "living" polymerization environment.[1] The aluminum alkyl activates the monomer (epoxide oxygen), while the alkoxide initiates the attack. This "push-pull" mechanism suppresses chain transfer.[1]
-
Data Insight: Research indicates this system can achieve ~100% monomer conversion with PDI values approaching 1.1–1.2, allowing for the synthesis of block copolymers (e.g., PPO-b-PEPC).
Class B: Conventional Anionic Initiators (The Standard Choice)
-
System: Potassium Hydroxide (KOH) or Potassium tert-butoxide (
). -
Mechanism: Classical Anionic ROP.[1]
-
Performance: Effective for homopolymerization but lacks the "living" precision of coordination systems. The propagating alkoxide anion is less stabilized, leading to slower rates and potential aggregation.
-
Data Insight: Typical yields are moderate (~60–70%), with molecular weights (
) often capped around 10–12 kDa due to chain transfer to solvent or impurities.
Class C: Cationic Lewis Acids (The Industrial/Bulk Choice)
-
System: Boron Trifluoride Etherate (
).[1][2] -
Mechanism: Cationic ROP (Activated Monomer).[1]
-
Performance: Extremely fast reaction rates. However, the carbocationic intermediate is highly reactive and prone to back-biting (cyclic oligomer formation) and chain transfer, resulting in broad molecular weight distributions.
-
Data Insight: Useful for crosslinking or forming oligomers where precise chain length is not critical.[1]
Comparative Data Summary
| Performance Metric | Coordination Anionic ( | Standard Anionic (KOH) | Cationic Lewis Acid ( |
| Primary Mechanism | Anionic Coordination | Nucleophilic SN2 | Activated Monomer / Cationic |
| Monomer Conversion | High (~98–100%) | Moderate (~60–70%) | High (Fast) |
| MW Control (PDI) | Excellent (< 1.2) | Moderate (~1.5–2.[1]0) | Poor (> 2.0) |
| Target | Tunable (5k – 50k+ Da) | Limited (~10k Da) | Uncontrolled / Oligomeric |
| Living Character | Yes (Allows Block Copolymers) | No | No |
| Reaction Time | 24–48 Hours | 12–24 Hours | < 1 Hour |
| Key Application | Precision Optics, Block Copolymers | General Coatings | Bulk Curing, Adhesives |
Experimental Protocols
Protocol A: Precision "Living" Polymerization (Recommended for Research)
Objective: Synthesis of well-defined PEPC with narrow PDI.
-
Reagent Prep:
-
Monomer (EPC): Recrystallize from ethanol/benzene; dry under vacuum (
) for 24h. -
Solvent (Toluene): Reflux over sodium/benzophenone and distill immediately before use.[1]
-
Catalyst: Synthesize
by reacting isopropanol with Na dispersion in toluene at 50°C. Store under inert atmosphere.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Initiation:
-
In a flame-dried Schlenk tube under
, dissolve EPC (1.0 g, ~4.5 mmol) in dry toluene (5 mL). -
Add
solution (e.g., 0.05 mmol). -
Crucial Step: Add
(0.20 mmol) to form the catalytic complex. The Al/Na ratio controls the activation rate (typically 4:1).
-
-
Propagation:
-
Stir at 25°C–40°C. The coordination mechanism is slower; allow reaction for 24–48 hours.
-
Validation: Monitor epoxide peak disappearance via FT-IR (approx. 915 cm⁻¹) or ¹H NMR.[1]
-
-
Termination & Isolation:
Protocol B: Standard Anionic Polymerization (Baseline)
Objective: Rapid synthesis of PEPC for bulk material characterization.
-
Setup:
-
Use a sealed glass ampoule or pressure tube.[1]
-
Mix EPC (1.0 g) with finely ground KOH (0.05 g, ~5 wt%).
-
Note: Can be performed in bulk (melt) or high-boiling solvent (DMSO/DMF) if solubility is an issue, though bulk is common for KOH.
-
-
Reaction:
-
Heat to 120°C (above monomer melting point).[1]
-
Stir for 6–12 hours. The mixture will darken as polymerization proceeds.
-
-
Purification:
Conclusion & Recommendation
-
For Drug Delivery/Bio-Applications: While PEPC is primarily optoelectronic, if used as a scaffold, Protocol A is mandatory to ensure removal of metal traces and precise chain length, which correlates to solubility and clearance.
-
For Optoelectronics: The Coordination System (
) is the superior choice. It minimizes defects (head-to-head linkages) that act as charge traps, ensuring higher hole mobility. -
For Cost-Effective Coatings: Use KOH or
if PDI is irrelevant and only film-forming properties are required.[1]
References
-
Synthesis of Di-Block Copolymers Poly(Propylene oxide)-block-Poly(9-(2,3-epoxypropyl) Carbazole) . MDPI. Describes the living anionic coordination system using i-PrONa/i-Bu3Al.
-
Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization . PMC - NIH.[1] Provides baseline data for KOH-mediated anionic polymerization of similar epoxy-carbazole derivatives.
-
Cationic Polymerization of Benzoxazine Monomers by Boron Trifluoride Complex . ResearchGate.[1][3] Details the kinetics and broad distributions typical of BF3-catalyzed ROP.
-
(S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole . ResearchGate.[1][3] Crystal structure and synthesis data for the monomer EPC.
Sources
Comparative Thermal Analysis: Carbazole-Based vs. DGEBA Epoxy Resins
The following guide provides an in-depth comparative thermal analysis of carbazole-based epoxy resins versus standard Diglycidyl Ether of Bisphenol A (DGEBA) systems.
Content Type: Publish Comparison Guide Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals (focus on excipients/packaging)
Executive Summary
In the development of high-performance thermosets, Carbazole-based epoxy resins (C-EP) represent a specialized class of materials engineered to overcome the thermal and optoelectronic limitations of standard Bisphenol A (DGEBA) systems.
While DGEBA remains the industrial standard for mechanical rigidity, it suffers from low char yields (~15-20%) and rapid degradation above 350°C. Carbazole-based alternatives leverage a nitrogen-containing aromatic heterocyclic structure. This substitution fundamentally alters the thermal profile:
-
Char Yield: Significantly increased (up to 35-50%), enhancing flame retardancy.
-
Glass Transition (
): Highly dependent on functionality. Mono-functional carbazole additives act as plasticizers (lowering ), whereas multi-functional carbazole backbones maintain or exceed DGEBA rigidity. -
Decomposition: C-EPs often exhibit an earlier onset of degradation (
) due to the labile N-C bonds but demonstrate superior integral thermal stability and oxidative resistance at ultra-high temperatures.
Structural Basis of Thermal Performance
The divergence in thermal behavior stems directly from the molecular architecture of the resin backbone.
| Feature | Standard DGEBA Resin | Carbazole-Based Epoxy (C-EP) |
| Core Moiety | Bisphenol A (Two benzene rings linked by isopropylidene) | Carbazole (Tricyclic aromatic heterocycle with Nitrogen) |
| Electronic Nature | Insulating, chemically inert ether linkages. | Hole-transporting, electro-active, high electron density. |
| Thermal Logic | Flexible ether linkages allow chain rotation ( | Rigid planar stacking restricts motion ( |
Comparative Thermal Metrics
The following data synthesizes performance metrics from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standard curing conditions (e.g., cured with Diaminodiphenyl sulfone, DDS).
Table 1: Thermal Property Comparison
| Metric | DGEBA (Control) | Mono-Functional C-EP Blend* | Multi-Functional C-EP** | Performance Implication |
| 140°C - 160°C | 80°C - 120°C | 170°C - 230°C | Mono-functional carbazole plasticizes the matrix; Multi-functional variants increase crosslink density. | |
| ~360°C | ~340°C | ~355°C | Carbazole moieties may initiate degradation slightly earlier due to N-glycidyl bond cleavage. | |
| 420°C | 430°C | 450°C+ | C-EPs resist catastrophic weight loss better at peak temperatures. | |
| Char Yield (800°C) | 15 - 19% | 25 - 30% | > 35% | Critical Advantage: Carbazole promotes graphitic char formation, shielding the bulk material. |
| LOI (Oxygen Index) | ~21-23% | ~26-28% | > 30% | Higher LOI indicates self-extinguishing properties suitable for aerospace/electronics. |
*Note: "Blend" refers to DGEBA modified with N-(2,3-epoxypropyl)carbazole. **Note: "Multi-Functional" refers to N,N'-diglycidyl-3,6-diaminocarbazole or similar crosslinked backbones.
Experimental Protocol: Synthesis & Analysis
To replicate these findings, the following self-validating protocol is recommended. This workflow ensures the distinction between additive effects and intrinsic backbone properties.
Phase A: Synthesis of Carbazole Precursor (N-Glycidyl Carbazole)
-
Reagents: Carbazole (98%), Epichlorohydrin (ECH), KOH (catalyst), Benzyltriethylammonium chloride (TEBAC - PTC).
-
Procedure:
-
Dissolve carbazole in excess ECH (1:10 molar ratio) to act as both reactant and solvent.
-
Add TEBAC (2 mol%) and heat to 80°C.
-
Dropwise addition of 50% KOH solution over 2 hours (azeotropic water removal is critical to drive equilibrium).
-
Validation Point: Monitor disappearance of N-H stretch (3400
) via FTIR. -
Purify via recrystallization in ethanol (Target MP: ~108-110°C).
-
Phase B: Curing & Sample Preparation
-
Stoichiometry: Calculate Epoxy Equivalent Weight (EEW) via titration (ASTM D1652).
-
Hardener: Use 4,4'-Diaminodiphenyl sulfone (DDS) for high-temp comparisons.[1][2]
-
Curing Cycle:
-
Degas resin/hardener mix at 110°C (vacuum -0.1 MPa).
-
Stage 1: 140°C for 2 hours (Gelation).
-
Stage 2: 180°C for 2 hours (Vitrification).
-
Stage 3: 220°C for 1 hour (Post-cure to maximize
).
-
Phase C: Thermal Analysis Configuration
-
DSC: Heat/Cool/Heat cycle (-50°C to 300°C) at 10°C/min. Data Extraction: Take
from the inflection point of the second heating scan to eliminate thermal history. -
TGA: Ramp RT to 800°C at 20°C/min under
(inert) and Air (oxidative). Data Extraction: Record (stability limit) and Residue at 800°C (char strength).
Mechanism of Thermal Degradation
Understanding why carbazole performs differently is essential for material design. The following diagram illustrates the divergent degradation pathways.
Figure 1: Comparative degradation logic. DGEBA suffers rapid volatilization via ether cleavage, while Carbazole moieties stabilize radicals, promoting the formation of a thermally insulating char layer.
Applications & Strategic Recommendations
For Drug Development & Packaging:
-
Use Case: High-temperature sterilization packaging or chemically resistant coatings for reaction vessels.
-
Recommendation: Use Carbazole-modified DGEBA blends (10-15 wt%) .
-
Why? Pure carbazole resins are brittle and costly. A blend improves chemical resistance and UV shielding (due to carbazole's absorption) without compromising the mechanical flexibility required for packaging.
-
For Aerospace & Electronics (OLEDs):
-
Use Case: Encapsulants requiring flame retardancy (UL94 V-0) and dimensional stability.
-
Recommendation: Use Multi-functional Carbazole Epoxies .
-
Why? The high char yield acts as an intrinsic flame retardant, eliminating the need for halogenated additives (Br/Cl) which are often banned or toxic.
-
References
-
Synthesis and Thermal Properties of Carbazole-Based Epoxy Resins. Journal of Applied Polymer Science. (2018). Focuses on the synthesis of N-(2,3-epoxypropyl)carbazole and its blends.[3]
-
Thermal Degradation Mechanism of Epoxy Resins. Polymer Degradation and Stability. Detailed kinetic analysis of DGEBA breakdown.
-
Carbazole Derivatives for Optoelectronic Applications. Materials Science and Engineering: R. Reviews the hole-transport and thermal stability of carbazole moieties.
-
High Char Yield Phosphorous/Carbazole Epoxies. European Polymer Journal. Comparative data on char yields and flame retardancy.[3]
Sources
Safety Operating Guide
Navigating the Disposal of 9-(oxiran-2-ylmethyl)-9H-carbazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are daily endeavors. With this innovation comes the critical responsibility of safe handling and disposal of chemical reagents and byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 9-(oxiran-2-ylmethyl)-9H-carbazole, a compound combining the carbazole moiety with a reactive epoxide group. The procedures outlined herein are synthesized from authoritative safety data sheets (SDS) for structurally related compounds, established best practices for hazardous waste management, and regulatory guidelines to ensure the safety of laboratory personnel and environmental compliance.
Hazard Assessment: Understanding the Risks
Carbazole and its derivatives are known to present several health and environmental risks. Carbazole itself is suspected of causing cancer and genetic defects.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[3][4]
Epoxides as a class of compounds are highly reactive.[5] They are known to be skin and respiratory irritants and can act as sensitizers, causing allergic reactions upon repeated exposure.[6][7] Many epoxides are also considered potential carcinogens.
An SDS for the closely related compound, 4-(2,3-Epoxypropoxy)carbazole , provides direct and pertinent hazard information. It indicates that this compound may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing genetic defects.[1][8]
Given this information, 9-(oxiran-2-ylmethyl)-9H-carbazole must be handled as a hazardous substance with potential carcinogenic, mutagenic, irritant, and sensitizing properties.
| Hazard Classification | Description | Source(s) |
| Carcinogenicity | Suspected of causing cancer. | [1][2][3] |
| Mutagenicity | Suspected of causing genetic defects. | [1][8] |
| Skin & Eye Irritation | Causes serious eye irritation and may cause skin irritation. | [1][3][7][8] |
| Sensitization | May cause an allergic skin reaction. | [1][6][8] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [3][4] |
| Reactivity | The epoxide ring is highly reactive. | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the identified hazards, strict adherence to proper Personal Protective Equipment (PPE) protocols is mandatory when handling 9-(oxiran-2-ylmethyl)-9H-carbazole in any form, including during disposal procedures.
-
Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile or butyl rubber gloves are generally recommended for handling epoxy compounds.[6] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are essential.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin contact.[2]
-
Respiratory Protection: All handling of 9-(oxiran-2-ylmethyl)-9H-carbazole, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
All waste containing 9-(oxiran-2-ylmethyl)-9H-carbazole, including pure compound, reaction mixtures, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[9]
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
-
Designate as Hazardous Waste: All materials contaminated with 9-(oxiran-2-ylmethyl)-9H-carbazole must be disposed of as hazardous chemical waste.[9]
-
Use Appropriate Waste Containers:
-
Solid Waste: Collect solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[9]
-
Liquid Waste: Collect liquid waste containing 9-(oxiran-2-ylmethyl)-9H-carbazole in a separate, clearly labeled, and leak-proof hazardous waste container. Ensure the container material is compatible with all components of the waste stream.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "9-(oxiran-2-ylmethyl)-9H-carbazole," and any other components in the waste stream. The date of waste generation should also be clearly visible.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[9]
Disposal of Unused or Waste 9-(oxiran-2-ylmethyl)-9H-carbazole
For the final disposal of the chemical itself, the recommended method is high-temperature incineration.
Experimental Protocol: Preparation for Incineration
-
For Small Quantities (typically <10g): a. Carefully transfer the solid 9-(oxiran-2-ylmethyl)-9H-carbazole into a combustible container, such as a polyethylene bag, within a chemical fume hood. b. Place the sealed bag into the designated solid hazardous waste container.
-
For Larger Quantities or Liquid Solutions: a. The most direct and recommended disposal route is through a licensed chemical waste disposal service. An SDS for a similar compound suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] b. Do not attempt to incinerate chemical waste in the laboratory. This process must be carried out by a certified hazardous waste management facility. c. Package the waste in a securely sealed and clearly labeled container for collection by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal company.
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with 9-(oxiran-2-ylmethyl)-9H-carbazole must be thoroughly decontaminated before being returned to general use.
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This initial rinseate must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed items with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the full complement of required PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding the generation of dust.[9] For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.
-
Clean the Spill Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for the spill cleanup (absorbent, contaminated gloves, etc.) must be collected and disposed of as hazardous waste.[9]
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department in accordance with your facility's policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 9-(oxiran-2-ylmethyl)-9H-carbazole and associated waste.
Caption: Disposal workflow for 9-(oxiran-2-ylmethyl)-9H-carbazole.
Conclusion
The responsible management and disposal of 9-(oxiran-2-ylmethyl)-9H-carbazole are critical for ensuring a safe laboratory environment and protecting the broader ecosystem. By adhering to the principles of thorough hazard assessment, consistent use of appropriate personal protective equipment, and diligent application of the outlined disposal protocols, researchers can mitigate the risks associated with this reactive and potentially hazardous compound. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.
References
-
OSHwiki. (2013, June 27). Occupational exposure to epoxy resins. European Agency for Safety and Health at Work. Retrieved from [Link]
-
Lion Technology Inc. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1973, August). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Graziano, A., et al. (2020). Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. Polymers, 12(9), 1943. [Link]
-
Grazulevicius, J. V., et al. (2007). Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. Journal of Chemical Technology & Biotechnology, 82(3), 307-313. [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Royal Australian Chemical Institute. (2022, September 6). Chemical Disposal in Laboratories. Retrieved from [Link]
-
Quora. (2022, May 10). How to dispose of leftover epoxy resin. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-(2,3-epoxypropyl)carbazole (EPK). [Image]. Retrieved from [Link]
-
University of Florida. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
